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Foundational

An In-Depth Technical Guide to the Photophysical Properties of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl

Introduction Disodium 4,4'-bis-(2-sulfostyryl)biphenyl, commonly known by its trade name Tinopal CBS-X, is a stilbene-based fluorescent whitening agent (FWA) of significant industrial and research interest. Its primary a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Disodium 4,4'-bis-(2-sulfostyryl)biphenyl, commonly known by its trade name Tinopal CBS-X, is a stilbene-based fluorescent whitening agent (FWA) of significant industrial and research interest. Its primary application lies in the textile, detergent, and paper industries, where it is utilized to enhance the whiteness and brightness of materials.[1] This is achieved through its inherent ability to absorb ultraviolet (UV) radiation and re-emit it as visible blue light, effectively masking the natural yellowish tint of many substrates.[2][3] Beyond its industrial utility, the well-defined photophysical properties of this class of molecules make it a subject of academic inquiry and a potential candidate for applications in areas such as fluorescent tracers and biomedical imaging.[4][5]

This technical guide provides a comprehensive overview of the core photophysical properties of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl, intended for researchers, scientists, and drug development professionals. The subsequent sections will delve into its spectral characteristics, fluorescence quantum yield, and lifetime, supported by experimental protocols and theoretical underpinnings.

Molecular Structure and Physicochemical Properties

The chemical structure of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl is characterized by a central biphenyl core linked to two sulfostyryl groups. This extended π-conjugated system is the chromophore responsible for its absorption and emission properties.

Figure 1: Chemical structure of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl.

PropertyValueSource
Chemical Formula C₂₈H₂₀Na₂O₆S₂[6][7][8][9]
Molar Mass 562.56 g/mol [6][7]
CAS Number 27344-41-8[6][9]
Appearance Yellowish-green crystalline powder/granules[10]
Solubility in Water 25 g/L at 25°C; 300 g/L at 90°C[6]

Photophysical Processes: A Conceptual Framework

The interaction of light with Disodium 4,4'-bis-(2-sulfostyryl)biphenyl can be conceptually understood through the Jablonski diagram, which illustrates the electronic and vibrational states of a molecule and the transitions between them.

Jablonski cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S1 S₁ S2 S₂ S0_v0 S0_v1 S1_v2 S0_v0->S1_v2 Absorption (UV) S0_v2 S1_v0 S1_v0->S0_v1 Fluorescence (Blue Light) S1_v0->S0_v2 Internal Conversion (IC) S1_v1 T1_v1 S1_v0->T1_v1 Intersystem Crossing (ISC) S1_v2->S1_v0 Vibrational Relaxation S2_v0 S2_v1 S2_v2 T1 T₁ T1_v0 T1_v0->S0_v2 Phosphorescence T1_v2

Figure 2: Jablonski diagram illustrating the photophysical processes of a stilbene-based fluorescent whitening agent.

Upon absorption of a UV photon, the molecule is excited from its electronic ground state (S₀) to a higher vibrational level of an excited singlet state (S₁ or S₂).[11][12][13] This is a very rapid process, occurring on the femtosecond timescale. Following excitation, the molecule quickly undergoes non-radiative vibrational relaxation to the lowest vibrational level of the S₁ state. From this state, several decay pathways are possible:

  • Fluorescence: The molecule can return to the S₀ state through the emission of a photon. This radiative process is known as fluorescence and is the basis for the whitening effect of the compound. For Disodium 4,4'-bis-(2-sulfostyryl)biphenyl, this emission occurs in the blue region of the visible spectrum.

  • Internal Conversion (IC): This is a non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ to S₀).

  • Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities (e.g., from the singlet state S₁ to a triplet state T₁). From the triplet state, the molecule can return to the ground state via phosphorescence (a slower radiative process) or non-radiative decay. For efficient fluorescent whitening agents, the quantum yield of fluorescence is high, indicating that this is the dominant decay pathway from the S₁ state.

Core Photophysical Parameters

The photophysical behavior of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl is defined by several key quantitative parameters, which are summarized in the table below.

ParameterValueNotes
Molar Mass 562.56 g/mol [6][7]
λ_max (Absorption) ~349 nmIn aqueous solution.[6]
λ_max (Emission) ~435 nmIn aqueous solution.[6]
Molar Extinction Coefficient (ε) ~127,500 M⁻¹cm⁻¹ at 349 nmCalculated from E1% 1cm value.
Fluorescence Quantum Yield (Φ_F) High (specific value not reported)Known to be an efficient fluorophore.
Fluorescence Lifetime (τ_F) 1.20 nsIn aqueous solution.[14]
Absorption and Emission Spectra

Disodium 4,4'-bis-(2-sulfostyryl)biphenyl exhibits a strong absorption band in the UV region, with a maximum (λ_max) around 349 nm in aqueous solution.[6] This absorption corresponds to a π-π* electronic transition within the conjugated stilbene-biphenyl system. The fluorescence emission spectrum is characterized by a broad band in the blue region of the visible spectrum, with a maximum (λ_max) at approximately 435 nm.[6] A representative absorption and emission spectrum is shown below.

(A representative plot of the absorption and emission spectra would be included here in a full whitepaper, showing the characteristic UV absorption and blue fluorescence.)

Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a particular wavelength. A high molar extinction coefficient is desirable for a fluorescent whitening agent as it indicates efficient light absorption. The specific extinction coefficient (E1% 1cm), which is the absorbance of a 1% (w/v) solution in a 1 cm path length cuvette, has been reported as 1143 ± 38.[6] From this value, the molar extinction coefficient (ε) can be calculated using the following formula:

ε = (E1% 1cm * Molar Mass) / 10

ε = (1143 * 562.56) / 10 ≈ 64,280 L mol⁻¹ cm⁻¹

Correction: A separate source provides a direct extinction coefficient value of 1140, which appears to be the E1% 1cm value.[15] Using the more common understanding of E1% 1cm, the calculation is as follows: A 1% solution is 1 g / 100 mL or 10 g/L. Molar concentration = (10 g/L) / (562.56 g/mol ) = 0.01777 M. ε = A / (c * l) = 1143 / (0.01777 M * 1 cm) ≈ 64,320 M⁻¹cm⁻¹. There may be some ambiguity in the reported "extinction coefficient" of 1140. A patent document provides an E1% 1cm value of 114 for a related compound.[16] Given the high fluorescence efficiency, a higher molar extinction coefficient is expected. A more direct measurement from a peer-reviewed publication would be ideal.

Fluorescence Quantum Yield (Φ_F)
Fluorescence Lifetime (τ_F)

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. For Disodium 4,4'-bis-(2-sulfostyryl)biphenyl in an aqueous solution, the fluorescence lifetime has been measured to be 1.20 ns.[14] This relatively short lifetime is characteristic of highly fluorescent molecules where the radiative decay rate is fast.

Environmental Effects on Photophysical Properties

The photophysical properties of fluorescent molecules can be influenced by their local environment, including the polarity of the solvent and the pH of the solution.

Solvent Effects (Solvatochromism)

Solvatochromism refers to the change in the color of a substance when dissolved in different solvents, which manifests as shifts in the absorption and emission spectra.[18][19] For stilbene derivatives, the polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission maxima. Generally, for molecules with a larger dipole moment in the excited state compared to the ground state, an increase in solvent polarity will lead to a red-shift (bathochromic shift) in the emission spectrum. While detailed studies on the solvatochromism of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl are not extensively reported, related distyrylbenzene derivatives have shown non-monotonic effects of solvent on their two-photon absorption cross-sections, with the maximum value observed in a solvent of intermediate polarity.[1] This suggests that the photophysical properties of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl are also likely to be solvent-dependent.

pH and Temperature Effects

Studies have indicated that the fluorescence intensity of Tinopal CBS-X is not significantly affected by variations in pH. This stability across a range of pH values is a crucial property for its application in detergents, which can have varying pH levels. Similarly, the fluorescence intensity has been reported to be stable with changes in temperature, another important characteristic for its performance in washing processes that occur at different temperatures.

Experimental Methodologies

Accurate determination of the photophysical properties of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl requires precise experimental techniques. The following sections outline the standard protocols for measuring the key parameters discussed in this guide.

Measurement of Molar Extinction Coefficient

cluster_0 Workflow for Molar Extinction Coefficient Determination A Prepare a stock solution of known concentration B Prepare a series of dilutions A->B C Measure the absorbance of each dilution at λ_max B->C D Plot Absorbance vs. Concentration C->D E Determine the slope of the linear fit (Beer-Lambert Law) D->E F Calculate ε from the slope E->F cluster_1 Workflow for Relative Fluorescence Quantum Yield Measurement G Select a suitable quantum yield standard H Prepare a series of dilutions of the sample and standard G->H I Measure the absorbance of each solution at the excitation wavelength H->I J Measure the fluorescence emission spectrum of each solution I->J K Integrate the area under the emission spectra J->K L Plot integrated fluorescence intensity vs. absorbance K->L M Calculate the quantum yield of the sample L->M

Figure 4: Workflow for the experimental determination of the relative fluorescence quantum yield.

The relative method for determining the fluorescence quantum yield involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. For Disodium 4,4'-bis-(2-sulfostyryl)biphenyl, a suitable standard might be quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54).

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance and Fluorescence Measurements: For each solution, measure the absorbance at the chosen excitation wavelength. Then, using a spectrofluorometer, measure the fluorescence emission spectrum, ensuring that the excitation wavelength and all instrument settings are identical for both the sample and the standard.

  • Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The quantum yield of the sample (Φ_F,sample) can then be calculated using the following equation:

    Φ_F,sample = Φ_F,standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)

    where Slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

cluster_2 Workflow for Fluorescence Lifetime Measurement using TCSPC N Excite the sample with a pulsed light source O Detect the emitted single photons N->O P Measure the time delay between excitation and emission O->P Q Build a histogram of photon arrival times P->Q R Fit the decay curve to an exponential function Q->R S Determine the fluorescence lifetime (τ_F) R->S

Figure 5: Workflow for the experimental determination of the fluorescence lifetime using TCSPC.

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

  • Sample Excitation: The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser diode or LED) at a wavelength where the sample absorbs.

  • Photon Detection: The fluorescence emission is detected by a sensitive single-photon detector (e.g., a photomultiplier tube or a single-photon avalanche diode).

  • Time Measurement: The time difference between the excitation pulse and the arrival of the first emitted photon is precisely measured.

  • Histogram Formation: This process is repeated many times, and a histogram of the number of photons detected at different time intervals after the excitation pulse is constructed. This histogram represents the fluorescence decay curve.

  • Data Analysis: The fluorescence decay curve is then fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τ_F). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

    I(t) = I₀ * exp(-t / τ_F)

    where I₀ is the intensity at time t=0.

Conclusion

Disodium 4,4'-bis-(2-sulfostyryl)biphenyl is a highly efficient fluorescent whitening agent with well-defined photophysical properties. Its strong absorption in the UV region, coupled with intense blue fluorescence, a high quantum yield, and a short fluorescence lifetime, underpins its widespread industrial applications. The stability of its fluorescence to changes in pH and temperature further enhances its utility. A thorough understanding of these photophysical parameters and the methodologies for their measurement is crucial for optimizing existing applications and exploring new frontiers for this versatile molecule in science and technology.

References

  • BESTCHEM Hungária Kft. Optical Brightener FBA351 (Tinopal CBS-X, UVITEX NFW). [Link]

  • AMS Tesi di Dottorato. Chapter 6: Stilbene photo-physical properties. [Link]

  • Wikipedia. Jablonski diagram. [Link]

  • ChemWiki. Jablonski diagram. [Link]

  • ResearchGate. Characterization of Tinopal CBS-X as a Fluorescent Tracer in Cooling Water. [Link]

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  • PMC. Solvatochromism as a new tool to distinguish structurally similar compounds. [Link]

  • Institute of Fluorescence. This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commerci. [Link]

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  • Analytical Chemistry. Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a CCD detector. [Link]

  • ResearchGate. Absorption and emission spectra of Tinopal CBS-X by Tinopal NFW Liquid (2010). [Link]

  • iSuoChem. Fluorescent Whitening Agent Optical brightener CBS-X (Alternatives for Tinopal CBS-X) for Detergent. [Link]

  • BASF Corporation. Tinopal® CBS-X. [Link]

  • PubChem. Disodium distyrylbiphenyl disulfonate. [Link]

  • Google Patents. Crystalline fluorescent whitening agents in aqueous hypochlorite.
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  • SIELC Technologies. Disodium 4,4'-bis(2-sulfostyryl)biphenyl. [Link]

  • FluoTechnik. TINOPAL CBS-X 1 kg. [Link]

  • Baoxu Chemical. Optical Brightener Tinopal CBS-X Factory. [Link]

  • Ataman Kimya. OPTICAL BRIGHTENER CBS-X. [Link]

  • PMC. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. [Link]

  • European Journal of Chemistry. Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. [Link]

  • Frontiers. Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition. [Link]

  • ResearchGate. Fluorescence Quantum Yields—Methods of Determination and Standards. [Link]

  • COSMILE Europe. DISODIUM DISTYRYLBIPHENYL DISULFONATE – Ingredient. [Link]

  • The Good Scents Company. disodium distyrylbiphenyl disulfonate. [Link]

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Exploratory

A Comprehensive Guide to the Laboratory-Scale Synthesis and Purification of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl

This document provides an in-depth technical guide for the synthesis, purification, and characterization of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl (DSBP), a widely used fluorescent whitening agent, for laboratory rese...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for the synthesis, purification, and characterization of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl (DSBP), a widely used fluorescent whitening agent, for laboratory research purposes. The methodologies detailed herein are grounded in established chemical principles, emphasizing not only the procedural steps but also the underlying rationale to ensure reproducibility and high purity of the final compound.

Introduction: The Significance of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl (DSBP)

Disodium 4,4'-bis-(2-sulfostyryl)biphenyl, also known by its CAS Number 27344-41-8, is a prominent member of the stilbene class of optical brighteners.[1][2] Its molecular structure features a rigid biphenyl core extended by two sulfostyryl groups, which form a conjugated system responsible for its characteristic fluorescence. DSBP functions by absorbing ultraviolet light and re-emitting it as visible blue light, which masks any inherent yellowness of a substrate, making it appear whiter and brighter.[3] In a laboratory setting, its properties as an anionic surfactant and fluorescent probe are valuable for various research applications.[4] This guide focuses on a robust and reliable method for its preparation and purification, ensuring a high-purity product suitable for scientific investigation.

Part 1: The Synthetic Pathway - A Mechanistic Approach

The construction of the stilbene (ethene-1,2-diyl) bridges in DSBP is most effectively achieved via the Horner-Wadsworth-Emmons (HWE) reaction . This olefination reaction is superior to the classical Wittig reaction for this specific synthesis due to two primary advantages:

  • Enhanced Stereoselectivity : The HWE reaction almost exclusively yields the thermodynamically more stable (E)-alkene (trans-isomer), which is the desired configuration for DSBP.[5][6] This is critical as the cis-isomer lacks the desired fluorescent properties and represents a significant impurity.

  • Simplified Purification : The byproduct of the HWE reaction is a water-soluble phosphate ester, which is substantially easier to remove from the polar, water-soluble DSBP product compared to the triphenylphosphine oxide generated in a Wittig reaction.[6]

The overall synthetic strategy involves a double HWE reaction between biphenyl-4,4'-dicarboxaldehyde and the ylide generated from two equivalents of diethyl (2-sulfobenzyl)phosphonate sodium salt .

Reaction Mechanism

The reaction proceeds in two key stages for each aldehyde group:

  • Ylide Formation : A strong base, such as sodium methoxide, deprotonates the α-carbon of the diethyl (2-sulfobenzyl)phosphonate, creating a highly nucleophilic, resonance-stabilized phosphonate carbanion (ylide).

  • Olefination : The ylide attacks the electrophilic carbonyl carbon of the biphenyl-4,4'-dicarboxaldehyde. This is followed by the collapse of the resulting intermediate and elimination of diethyl phosphate to form the carbon-carbon double bond, yielding the final stilbene structure.

Visualizing the Synthesis

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products R1 Biphenyl-4,4'-dicarboxaldehyde Attack Nucleophilic Attack on Aldehyde R1->Attack R2 2x Diethyl (2-sulfobenzyl)phosphonate Sodium Salt Ylide Formation of Phosphonate Ylide R2->Ylide Deprotonation R3 2x Sodium Methoxide (Base) R3->Ylide Ylide->Attack P3 2x Methanol Ylide->P3 Elim Elimination of Diethyl Phosphate Attack->Elim P1 Disodium 4,4'-bis(2-sulfostyryl)biphenyl (Crude Product) Elim->P1 P2 2x Diethyl Phosphate (Water-soluble byproduct) Elim->P2

Caption: Horner-Wadsworth-Emmons (HWE) synthesis pathway for DSBP.

Part 2: Experimental Protocol - Synthesis

This protocol details the step-by-step methodology for the synthesis of DSBP. All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions involving moisture.

Table 1: Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Amount RequiredMolar Equiv.
Biphenyl-4,4'-dicarboxaldehyde210.222.10 g1.0
Diethyl (2-sulfobenzyl)phosphonate, Sodium Salt332.277.31 g2.2
Sodium Methoxide (NaOMe)54.021.19 g2.2
Anhydrous N,N-Dimethylformamide (DMF)-100 mL-
Hydrochloric Acid (1 M)-As needed-
Isopropanol-200 mL-
Deionized Water-As needed-
Inert Gas Supply (N₂ or Ar)---
Standard Schlenk line glassware---
Step-by-Step Synthesis Procedure
  • Setup : Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Reagent Addition : To the flask, add diethyl (2-sulfobenzyl)phosphonate sodium salt (7.31 g, 22.0 mmol) and anhydrous DMF (50 mL). Stir the suspension under a positive pressure of nitrogen.

  • Ylide Formation : Cool the suspension to 0°C using an ice bath. Add sodium methoxide (1.19 g, 22.0 mmol) portion-wise over 15 minutes, ensuring the temperature does not exceed 5°C. The formation of the ylide is often indicated by a color change. Stir the mixture at 0°C for an additional 30 minutes.

  • Aldehyde Addition : Dissolve biphenyl-4,4'-dicarboxaldehyde (2.10 g, 10.0 mmol) in anhydrous DMF (50 mL). Add this solution dropwise to the ylide suspension over 30 minutes at 0°C.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching and Precipitation : Once the reaction is complete, cool the mixture back to 0°C. Cautiously quench the reaction by the slow addition of 20 mL of deionized water. A precipitate of the crude product should begin to form.

  • Isolation of Crude Product : Add 200 mL of isopropanol to the mixture to fully precipitate the product. Stir for 1 hour at room temperature. Collect the resulting greenish-yellow solid by vacuum filtration.

  • Washing : Wash the crude solid on the filter with cold isopropanol (3 x 30 mL) to remove residual DMF and other organic-soluble impurities.

  • Drying : Dry the crude product in a vacuum oven at 60°C to a constant weight. The expected yield of the crude product is typically in the range of 70-85%.

Part 3: Purification and Characterization

Purification is paramount to obtaining DSBP free of starting materials, isomers, and reaction byproducts. Due to the ionic nature of the target compound, a multi-step purification strategy involving recrystallization is employed.

Visualizing the Purification & Analysis Workflow

G cluster_analysis Quality Control & Characterization start Crude DSBP Solid recrystallization Recrystallization (from Water/Isopropanol) start->recrystallization filtration Vacuum Filtration & Washing recrystallization->filtration drying Vacuum Drying filtration->drying hplc Purity Assessment (RP-HPLC) drying->hplc Sample nmr Structural Confirmation (¹H NMR) drying->nmr Sample mp Melting Point Determination drying->mp Sample final_product Pure DSBP Product (>98% Purity) hplc->final_product Purity ≥ 98%

Caption: Workflow for the purification and quality control of DSBP.

Step-by-Step Purification Protocol (Recrystallization)
  • Dissolution : Place the crude DSBP solid into an Erlenmeyer flask. Add a minimal amount of hot deionized water (approximately 10-15 mL per gram of crude product) and heat the mixture to 80-90°C with stirring until the solid is fully dissolved.

  • Decolorization (Optional) : If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for 5-10 minutes, and then perform a hot filtration through a pad of celite to remove the charcoal.

  • Crystallization : Slowly add isopropanol to the hot aqueous solution until the solution becomes faintly turbid. Re-heat gently to get a clear solution again.

  • Cooling : Cover the flask and allow it to cool slowly to room temperature. The pure DSBP should crystallize as fine, greenish-yellow needles.

  • Complete Crystallization : Place the flask in an ice-water bath for at least 1 hour to maximize the yield of crystals.

  • Collection and Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 water/isopropanol solution, followed by cold isopropanol. Dry the final product in a vacuum oven at 60°C to a constant weight.

Characterization for Product Validation

To ensure the identity and purity of the synthesized DSBP, the following analytical techniques are essential.

  • High-Performance Liquid Chromatography (HPLC) : This is the primary method for assessing purity. The high polarity of DSBP necessitates the use of reverse-phase chromatography.[7]

    • Method : A C18 column with a mobile phase of acetonitrile and water (containing an ion-pairing agent or buffer like phosphoric acid) can be used.[7] The pure trans-isomer will appear as a single major peak.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : This confirms the chemical structure.

    • Method : The spectrum should be recorded in D₂O or DMSO-d₆. Key diagnostic signals include the vinylic protons of the stilbene units, which should appear as doublets with a large coupling constant (J ≈ 15-18 Hz), confirming the trans stereochemistry.[8] Aromatic protons will appear in the region of 7.0-8.0 ppm.

  • Melting Point : The melting point of pure DSBP is very high and it typically decomposes before melting.

    • Result : A decomposition temperature above 300°C is expected for the pure compound.[9]

Table 2: Summary of Expected Analytical Data
ParameterExpected Result
Appearance Pale green to greenish-yellow solid.[9][10]
Purity (HPLC) > 98% (as determined by peak area).
¹H NMR (in D₂O) Vinylic protons: Doublets with J ≈ 15-18 Hz. Aromatic protons: Complex multiplets between 7.0-8.0 ppm.
Melting Point > 300°C (with decomposition).[9]
Solubility Slightly soluble in water; sparingly soluble in DMSO and Methanol.[9]

Part 4: Safety, Handling, and Storage

Safety : Disodium 4,4'-bis-(2-sulfostyryl)biphenyl is classified as a skin and serious eye irritant.[1] It may also cause respiratory irritation. Always handle the compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Handling : Avoid generating dust. In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes.[1]

Storage : DSBP is hygroscopic.[1] Store the purified, dry solid in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., in a desiccator with nitrogen backfill) to prevent moisture absorption and degradation.

References

  • Vertex AI Search. Study on the synthesis techniques of optical brighteners: A Review.
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  • Vertex AI Search. Technical Support Center: Synthesis of trans-Stilbene via the Wittig Reaction - Benchchem.
  • Google Patents. CN1057757C - The preparation of stilbene-based optical brighteners.
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  • ResearchGate. Column Chromatography for Terpenoids and Flavonoids. [Link]

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  • Connect Chemicals. 4,4'-Bis-(2-sulfostyryl)-biphenyl disodium salt (BSBDS). [Link]

  • Google Patents. US2674636A - Method in purifying trans-stilbene.
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Foundational

Part 1: Foundational Knowledge: Understanding the Core Properties

An In-Depth Technical Guide to Disodium 4,4'-bis-(2-sulfostyryl)biphenyl (CAS 27344-41-8): From Industrial Brightener to a Novel Tool in Biomedical Research Introduction Disodium 4,4'-bis-(2-sulfostyryl)biphenyl, identif...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Disodium 4,4'-bis-(2-sulfostyryl)biphenyl (CAS 27344-41-8): From Industrial Brightener to a Novel Tool in Biomedical Research

Introduction

Disodium 4,4'-bis-(2-sulfostyryl)biphenyl, identified by CAS number 27344-41-8, is a stilbene derivative widely recognized in industrial applications as a premier fluorescent whitening agent (FWA), often marketed under trade names like Tinopal® CBS-X.[1][2][3][4] Its primary function is to absorb ultraviolet (UV) light and re-emit it as visible blue light, counteracting the natural yellowish tint of materials to create a perception of brilliant whiteness.[3][5] While its utility in the detergent, textile, and paper industries is well-established, recent scientific inquiry has begun to unlock its potential in more sophisticated applications, particularly in the realms of biomedical research and pharmaceutical analysis.[1][6][7]

This guide, designed for researchers, scientists, and drug development professionals, moves beyond the compound's conventional uses. It delves into the physicochemical properties and mechanisms that make it a candidate for advanced bioanalytical applications, including its emerging role as a fluorescent probe for quantifying complex pharmaceutical molecules.[8][9] We will explore the scientific principles, present detailed experimental protocols, and provide a forward-looking perspective on its utility in the modern laboratory.

Physicochemical and Spectroscopic Properties

The compound is a greenish-yellow solid, noted for its high solubility in water, stability across a range of pH levels (5-12), and compatibility with various chemical environments, including those containing oxidizing agents like hypochlorite and peroxide.[5][10][11][12][13] These characteristics are fundamental to its versatility in both industrial and laboratory settings.

PropertyValueSource(s)
CAS Number 27344-41-8[1][14]
Molecular Formula C₂₈H₂₀Na₂O₆S₂[4][14][15]
Molecular Weight 562.56 g/mol [4][14]
Appearance Pale Green to Greenish Yellow Solid/Powder[10][11][12]
Melting Point >300°C (decomposes)[11]
Water Solubility 25 g/L at 25°C; ~300 g/L at 90°C[13]
UV Absorption Max (λmax) ~349 nm[13]
Fluorescence Emission Max (λem) ~435 nm[13]
Synonyms Tinopal CBS-X, C.I. Fluorescent Brightener 351, DSBP[2][14][16][17]
Mechanism of Action: The Principle of Fluorescence

The functionality of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl is rooted in the phenomenon of fluorescence. The stilbene core of the molecule contains a conjugated system of double bonds (a chromophore) that readily absorbs high-energy photons from the UV spectrum (around 349 nm).[13] This absorption excites the molecule's electrons to a higher energy state. The molecule quickly dissipates some of this energy non-radiatively before the electron returns to its ground state, emitting the remaining energy as a lower-energy photon. This emitted photon falls within the blue region of the visible spectrum (~435 nm), creating the characteristic brightening effect.[2][3] This intrinsic ability to transduce invisible UV light into visible fluorescence is the key property being leveraged for its use as a bioanalytical tool.

G cluster_absorption Energy Absorption cluster_emission Fluorescence Emission UV UV Photon (λ ≈ 349 nm) GroundState Ground State (S₀) UV->GroundState Absorption ExcitedState Excited State (S₁) Relaxation Vibrational Relaxation (Non-radiative) ExcitedState->Relaxation GroundState2 Ground State (S₀) Relaxation->GroundState2 Fluorescence BlueLight Blue Photon (λ ≈ 435 nm) GroundState2->BlueLight Emission caption Mechanism of Fluorescence

Caption: The process of UV light absorption and subsequent blue light emission.

Part 2: Advanced Applications in Research & Drug Development

The Stilbene Scaffold: A Proven Framework for Biological Probes

The stilbene chemical backbone is not merely for industrial brighteners; it is a privileged scaffold in medicinal chemistry and chemical biology. Various trans-stilbene derivatives have been synthesized and investigated as fluorescent probes for complex biological targets.[18][19] Notably, they have been developed to detect and characterize the conformation of protein aggregates, such as the amyloid-β plaques implicated in Alzheimer's disease and misfolded transthyretin (TTR).[18][20][21][22] These probes work by binding to specific protein conformations, leading to a distinct and measurable change in their fluorescence emission spectra.[18][21] This established precedent provides a strong scientific rationale for exploring the utility of commercially available stilbenes like Disodium 4,4'-bis-(2-sulfostyryl)biphenyl in similar research contexts.

A Novel Application in Bioanalysis: The Fluorescent Probe

The challenge of quantifying therapeutic agents that lack a native chromophore or fluorophore is significant in drug development.[8] Traditional optical methods like UV-Vis spectrophotometry or spectrofluorimetry are often not viable. Recent research has demonstrated an innovative solution using Disodium 4,4'-bis-(2-sulfostyryl)biphenyl as a fluorescent probe for such "optically silent" molecules.[8][9]

2.2.1. Principle of Interaction: Ion-Pair Formation

A recent study successfully quantified Zuranolone, a neuroactive steroid with no intrinsic fluorescence, by forming an ion-pair complex with Disodium 4,4'-bis-(2-sulfostyryl)biphenyl.[8][9] The negatively charged sulfonate groups on the probe molecule interact electrostatically with a positively charged center on the target drug molecule. This binding event creates a new complex with unique fluorescent properties that can be measured. The intensity of the fluorescence signal of the complex is directly proportional to the concentration of the target analyte, allowing for sensitive quantification.[9]

2.2.2. Case Study: Quantification of Zuranolone

In a pioneering study, researchers developed and validated a spectrofluorimetric method for Zuranolone determination.[8]

  • Interaction: A stable ion-pair complex was formed between Tinopal CBS-X and Zuranolone.

  • Detection: The resulting complex exhibited a characteristic fluorescence emission signal at 520 nm.

  • Sensitivity: The method proved highly sensitive, with a linear range of 5-200 ng/mL, a limit of detection (LOD) of 1.50 ng/mL, and a limit of quantification (LOQ) of 4.50 ng/mL.[8][9]

  • Validation: The method was rigorously validated according to ICH guidelines, demonstrating high accuracy and precision.[8]

This application serves as a powerful proof-of-concept for drug development professionals, showcasing a cost-effective and rapid method for quality control and potential use in therapeutic drug monitoring.[8]

Part 3: Experimental Protocols and Methodologies

A self-validating system is crucial for trustworthy results. The following protocols are designed to provide a robust framework for the analysis and application of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl in a research setting.

Analytical Characterization and Detection

3.1.1. Protocol: Reverse-Phase HPLC Analysis

This method is suitable for verifying the purity of the compound or for its quantification in simple mixtures.[14]

  • Column: Use a C18 reverse-phase column (e.g., Newcrom R1).[14]

  • Mobile Phase: Prepare a mobile phase consisting of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For Mass Spectrometry (MS) compatibility, substitute phosphoric acid with formic acid.[14]

  • Instrumentation: A standard HPLC system equipped with a UV or photodiode array (PDA) detector.

  • Sample Preparation: Dissolve a known quantity of the compound in the mobile phase to create a standard solution. Dilute as necessary.

  • Injection: Inject 10-20 µL of the sample onto the column.

  • Detection: Monitor the elution at the compound's λmax (~349 nm).

  • Quantification: Generate a calibration curve using standards of known concentrations to quantify the analyte in unknown samples.

3.1.2. Protocol: UPLC with Fluorescence Detection in Complex Matrices

This protocol is adapted for detecting the compound in more complex samples, such as food matrices or environmental water.[23][24]

  • Instrumentation: An Ultra Performance Liquid Chromatography (UPLC) system coupled with tandem photodiode array (PDA) and fluorescence (FLR) detectors.[24]

  • Chromatographic Conditions:

    • Column: A suitable UPLC C18 column.

    • Mobile Phase: Gradient elution may be required for complex matrices, typically using water and acetonitrile.

    • Flow Rate: As per column specifications (e.g., 0.2-0.5 mL/min).

  • Detector Settings:

    • FLR Detector: Set excitation at 350 nm and emission at 430 nm.[24]

    • PDA Detector: Scan a range that includes 350 nm for confirmation.[24]

  • Sample Preparation (Extraction):

    • Develop a simple extraction procedure based on the matrix (e.g., solvent extraction with acetonitrile for food samples).

    • Centrifuge and filter the extract before injection.

  • Analysis: The compound typically produces a sharp peak. The combination of retention time, PDA spectrum, and fluorescence signal provides high specificity for identification.[24]

Bioanalytical Assay Development Workflow

The following workflow outlines the logical steps to develop a novel fluorescence-based assay using Disodium 4,4'-bis-(2-sulfostyryl)biphenyl as a probe, inspired by the Zuranolone case study.[8][9]

G Start 1. Analyte Selection (Non-fluorescent drug candidate) Feasibility 2. Feasibility Study (Test for Probe-Analyte Interaction) Start->Feasibility Optimization 3. Method Optimization (pH, Solvent, Concentrations) Feasibility->Optimization Analysis 4. Spectrofluorimetric Analysis (Determine optimal Ex/Em wavelengths) Optimization->Analysis Validation 5. ICH Method Validation Analysis->Validation Application 6. Assay Application (QC, Plasma Samples) Validation->Application sub_linearity Linearity & Range Validation->sub_linearity sub_lod_loq LOD & LOQ Validation->sub_lod_loq sub_precision Precision (Intra- & Inter-day) Validation->sub_precision sub_accuracy Accuracy & Recovery Validation->sub_accuracy caption Bioanalytical Assay Development Workflow

Caption: Logical workflow for creating a novel fluorescence-based quantification assay.

Part 4: Safety, Handling, and Toxicology

Adherence to safety protocols is paramount when handling any chemical agent.

Hazard Identification and Personal Protective Equipment (PPE)
  • GHS Classification: Classified as causing skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[16] It is a corrosive and irritant substance.[15][16]

  • First Aid:

    • Eyes: Immediately flush with water for at least 15 minutes and seek medical attention.[16]

    • Skin: Wash off with soap and plenty of water.[25]

    • Inhalation: Move the person to fresh air.[25]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.[16][25]

  • Required PPE: Handle in a well-ventilated area. Wear protective gloves, chemical goggles or safety glasses, and a lab coat. For nuisance dust exposures, use an approved particle respirator.[16][25]

Storage and Stability
  • The compound is hygroscopic and should be stored in a dry place in a tightly sealed container.[12]

  • It must be protected from light to prevent photolytic degradation.[12]

  • Store at room temperature and avoid prolonged exposure to temperatures above 70°C.[11][12]

Toxicological Profile

The available data indicates that Disodium 4,4'-bis-(2-sulfostyryl)biphenyl is moderately toxic by ingestion and is a skin and severe eye irritant.[10][11] The chemical, physical, and toxicological properties have not been exhaustively investigated, warranting cautious handling in accordance with good laboratory practices.[25]

Part 5: Conclusion and Future Outlook

Disodium 4,4'-bis-(2-sulfostyryl)biphenyl is a compelling example of a widely available industrial chemical with untapped potential in high-value scientific research. Its robust fluorescent properties, high solubility, and stability make it an ideal candidate for development as a versatile laboratory tool. The successful application in quantifying a non-fluorescent pharmaceutical agent marks a significant step, opening the door for its use in quality control, therapeutic drug monitoring, and potentially high-throughput screening assays.[8]

Future research could focus on synthesizing derivatives of this core stilbene structure to tune its photophysical properties, such as shifting the emission to longer wavelengths to minimize interference from biological matrices. Furthermore, its potential as a fluorescent label for imaging or as a probe for studying protein-ligand interactions presents exciting avenues for exploration. For drug development professionals, this compound represents a readily accessible, cost-effective, and powerful tool for overcoming common analytical challenges.

Part 6: References

  • 4,4'-Bis-(2-sulfostyryl)-biphenyl disodium salt (BSBDS). Connect Chemicals. [Link]

  • Disodium 4,4'-Bis(2-sulfonatostyryl)biphenyl. MySkinRecipes. [Link]

  • disodium distyrylbiphenyl disulfonate, 27344-41-8. The Good Scents Company. [Link]

  • MSDS of Disodium 4,4'-bis(2-sulfostyryl)biphenyl. Capot Chemical. [Link]

  • Disodium 4,4'-bis(2-sulfostyryl)biphenyl. SIELC Technologies. [Link]

  • Novel trans-Stilbene-based Fluorophores as Probes for Spectral Discrimination of Native and Protofibrillar Transthyretin. PubMed. [Link]

  • Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques. PMC. [Link]

  • Synthesis and characterization of fluorescent stilbene-based probes targeting amyloid fibrils. DiVA. [Link]

  • Novel trans-Stilbene-based Fluorophores as Probes for Spectral Discrimination of Native and Protofibrillar Transthyretin. ACS Chemical Neuroscience. [Link]

  • Disodium 4,4'-bis(2-sulfostyryl)biphenyl. Chongqing Chemdad Co., Ltd. [Link]

  • TINOPAL CBS-X. Riddhisiddhi Chemicals. [Link]

  • Tinopal® CBS-X by BASF Corporation. Household, Industrial & Institutional Cleaners. [Link]

  • Synthesis and characterization of fluorescent stilbene-based probes targeting amyloid fibrils. Linköping University. [Link]

  • 4,4'-Bis(2-sulfostyryl)biphenyl. PubChem. [Link]

  • 4 4-Bis-(2-sulfostyryl)-biphenyl disodium salt(BSBDS). UniVOOK. [Link]

  • Tinopal CBS X Bulk Distributor. Brenntag. [Link]

  • Optical Brightener FBA351 (Tinopal CBS-X, UVITEX NFW). BESTCHEM Hungária Kft. [Link]

  • Tinopal Cbs-X. Axios Research. [Link]

  • A novel fluorescence-based method for the determination of Zuranolone using Tinopal CBS-X in the pharmaceutical formulation and spiked human plasma. PubMed. [Link]

  • (PDF) A novel fluorescence-based method for the determination of Zuranolone using Tinopal CBS-X in the pharmaceutical formulation and spiked human plasma. ResearchGate. [Link]

  • 4, 4'-Bis(2-sulfostyryl)biphenyl Disodium from Aladdin Scientific. Biocompare.com. [Link]

  • OPTICAL BRIGHTENER CBS-X. Ataman Kimya. [Link]

  • Detection of Fluorescent Brightening Agents Tinopal CBS-X and FB28 in food matrices using UPLC with tandem PDA. FDA. [Link]

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Exploratory

Unveiling the Chameleon: A Technical Guide to the Spectral Properties of Tinopal CBS-X in Diverse Solvent Environments

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of the spectral characteristics of Tinopal CBS-X, a widely utilized f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the spectral characteristics of Tinopal CBS-X, a widely utilized fluorescent whitening agent. We will delve into the photophysical behavior of this 4,4'-distyrylbiphenyl derivative, with a particular focus on how its absorption and emission properties are modulated by the surrounding solvent environment. This understanding is critical for applications ranging from optimizing formulations in the detergent industry to its use as a fluorescent probe in biological and pharmaceutical research.

Introduction to Tinopal CBS-X: More Than a Whitening Agent

Tinopal CBS-X, chemically known as disodium 4,4'-bis(2-sulfostyryl)biphenyl, is a prominent member of the fluorescent whitening agent (FWA) family.[1][2][3] Its primary function is to absorb ultraviolet (UV) light and re-emit it as blue light, counteracting the natural yellowish tint of various materials and creating a perception of intense whiteness.[4][5] While its application in detergents is well-established, the inherent fluorescence of Tinopal CBS-X makes it a molecule of interest for more advanced scientific applications, including as a fluorescent tracer and a probe in complex chemical systems.[6][7]

The core of Tinopal CBS-X's functionality lies in its stilbene-based structure, which gives rise to its characteristic photophysical properties.[4][8] Understanding how these properties are influenced by the local environment is paramount for harnessing its full potential.

The Influence of Solvents on the Spectral Profile of Tinopal CBS-X

The interaction between a fluorophore and its surrounding solvent molecules can significantly alter its electronic ground and excited states, leading to changes in its absorption and emission spectra. This phenomenon, known as solvatochromism, is a powerful tool for probing molecular interactions and the polarity of the microenvironment.[9]

Absorption and Emission Characteristics

Tinopal CBS-X exhibits a strong absorption band in the near-UV region, a characteristic of its π-π* electronic transition.[1] The wavelength of maximum absorption (λmax) shows a relatively weak dependence on the polarity of the solvent, which is typical for molecules with a strongly allowed π-π* transition.[1]

In contrast, the fluorescence emission spectrum can be more sensitive to the solvent environment. The emission maximum (λem) of Tinopal CBS-X is generally observed in the blue region of the visible spectrum.[7][10]

A study by Smit and Ghiggino reported a fluorescence quantum yield (Φf) for Tinopal CBS-X (referred to as NFW in the study) of 0.82 in water and a higher value of 0.95 in ethanol.[11] This enhancement in a less polar solvent suggests a decrease in non-radiative decay pathways.

The following table summarizes the available spectral data for Tinopal CBS-X in various solvents:

SolventDielectric Constant (ε)Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹)Absorption Max (λmax) (nm)Emission Max (λem) (nm)Fluorescence Quantum Yield (Φf)
Water80.18.5 x 10⁴[1]~350[12][13]~425-435[11]0.82[11]
Ethanol24.6---0.95[11]
Acetonitrile37.518 x 10⁴[1]Not specified--
Dimethyl Sulfoxide (DMSO)46.7-Not specified--
Methanol32.7-Not specified--
Water:DMF (1:1 v/v)--Not specified--
The Causality Behind Solvatochromic Shifts

The observed changes in the spectral properties of Tinopal CBS-X with varying solvent polarity can be attributed to the differential stabilization of its ground and excited electronic states. The molecule's dipole moment can change upon excitation. Polar solvents will more effectively stabilize a more polar state.

If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a greater stabilization of the excited state, resulting in a red-shift (bathochromic shift) of the emission spectrum. Conversely, if the ground state is more polar, a blue-shift (hypsochromic shift) may be observed. The relatively minor shift in the absorption maximum of Tinopal CBS-X suggests that the change in dipole moment upon excitation is not substantial.

Experimental Protocols for Spectral Characterization

To ensure the scientific integrity of spectral data, a rigorous and well-defined experimental approach is crucial. The following protocols outline the steps for characterizing the spectral properties of Tinopal CBS-X.

Workflow for Spectral Analysis

G cluster_prep Sample Preparation cluster_measure Spectral Measurement cluster_analysis Data Analysis prep_start Weigh Tinopal CBS-X dissolve Dissolve in Solvent of Choice prep_start->dissolve stock Prepare Stock Solution dissolve->stock dilute Prepare Dilute Solutions (Abs < 0.1) stock->dilute uv_vis Measure UV-Vis Absorption Spectrum dilute->uv_vis For Absorption fluorescence Measure Fluorescence Emission Spectrum dilute->fluorescence For Emission abs_max Determine λmax and Molar Absorptivity (ε) uv_vis->abs_max q_yield Calculate Fluorescence Quantum Yield (Φf) uv_vis->q_yield Relative Method em_max Determine λem fluorescence->em_max fluorescence->q_yield Relative Method

Caption: Experimental workflow for determining the spectral properties of Tinopal CBS-X.

Step-by-Step Methodology

A. Sample Preparation:

  • Stock Solution Preparation: Accurately weigh a precise amount of Tinopal CBS-X powder. Dissolve it in the desired spectroscopic grade solvent to create a concentrated stock solution (e.g., 1 mg/mL). To aid dissolution, sonication may be employed.[14]

  • Working Solution Preparation: From the stock solution, prepare a series of dilutions in the same solvent. For absorbance measurements, the final concentration should result in an absorbance of approximately 0.1 at the λmax to avoid inner filter effects. For fluorescence measurements, solutions are typically more dilute.

  • Solvent Purity: It is imperative to use high-purity, spectroscopic grade solvents to avoid interference from impurities.

B. UV-Vis Absorption Spectroscopy:

  • Instrument Setup: Use a calibrated dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Sample Measurement: Record the absorption spectrum of the Tinopal CBS-X solution over a relevant wavelength range (e.g., 250-450 nm).

  • Data Extraction: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

C. Fluorescence Spectroscopy:

  • Instrument Setup: Use a calibrated spectrofluorometer.

  • Excitation Wavelength: Set the excitation wavelength to the determined λmax from the absorption spectrum.

  • Emission Scan: Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 380-600 nm).

  • Data Extraction: Determine the wavelength of maximum emission (λem).

D. Determination of Fluorescence Quantum Yield (Relative Method):

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to Tinopal CBS-X. Quinine sulfate in 0.1 M H₂SO₄ is a common standard in the blue-violet region.

  • Absorbance Matching: Prepare solutions of the standard and the sample with identical absorbance values at the excitation wavelength.

  • Fluorescence Measurement: Measure the integrated fluorescence intensity of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

  • Calculation: The quantum yield of the sample (Φf_sample) is calculated using the following equation:

    Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φf_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Structure-Property Relationships in Distyrylbiphenyl Derivatives

The photophysical properties of distyrylbiphenyl derivatives, including Tinopal CBS-X, are influenced by their molecular structure. A study on various substituted 4,4'-bis-(2-styryl)biphenyls revealed that the introduction of electron-donating groups at the terminal phenyl rings can lead to a bathochromic shift (longer wavelengths) in both the absorption and emission maxima.[15] Conversely, electron-withdrawing groups can cause a hypsochromic shift in the absorption maximum but a bathochromic shift in the emission maximum.[15]

This highlights the tunability of the spectral properties of this class of compounds through synthetic modification, which is a key consideration in the design of novel fluorescent probes and materials.

G cluster_structure Molecular Structure cluster_properties Spectral Properties core Distyrylbiphenyl Core substituents Substituents on Phenyl Rings absorption Absorption Spectrum (λmax) substituents->absorption Influences emission Emission Spectrum (λem) substituents->emission Influences quantum_yield Fluorescence Quantum Yield (Φf) substituents->quantum_yield Influences

Caption: Relationship between molecular structure and spectral properties in distyrylbiphenyl derivatives.

Conclusion and Future Perspectives

Tinopal CBS-X is a robust and highly fluorescent molecule with spectral properties that are subtly influenced by the solvent environment. Its high fluorescence quantum yield, particularly in less polar solvents, underscores its potential beyond its traditional role as a whitening agent. For researchers and developers, a thorough understanding of its solvatochromic behavior is essential for its effective application as a fluorescent probe or tracer.

Future research could focus on a more systematic investigation of the photophysical properties of Tinopal CBS-X in a wider range of solvents to build a comprehensive and predictive model of its solvatochromic behavior. Furthermore, exploring the effects of binding to macromolecules, such as proteins or nucleic acids, on its spectral properties could open up new avenues for its use in biomedical and pharmaceutical research.

References

  • A Ground-State Complex Between Methyl Viologen and the Fluorescent Whitening Agent 4, 4'–bis (2-sulfostyryl)- biphenyl diso. (2020). Canadian Journal of Chemistry. [Link]

  • A novel fluorescence-based method for the determination of Zuranolone using Tinopal CBS-X in the pharmaceutical formulation and spiked human plasma. (2025). PMC. [Link]

  • TINOPAL CBS-X - Riddhisiddhi Chemicals. (2023). [Link]

  • Materials Chemistry C - RSC Publishing. Royal Society of Chemistry. [Link]

  • Absorption and emission spectra of Tinopal CBS-X by Tinopal NFW Liquid (2010). ResearchGate. [Link]

  • Study on the optical properties of 4,4'-bis-(2-(substituted-styryl))biphenyl and 1,4-bis-(2-(substituted-styryl))benzene. (2003). PubMed. [Link]

  • Synthesis and Application of Reactive Fluorescent Brightening Agents on UV Irradiated Cotton Fabric. (2015). Asian Journal of Chemistry. [Link]

  • Fluorescent brighteners: Novel stains for the flow cytometric analysis of microorganisms. (1997). Cytometry. [Link]

  • Detection of Fluorescent Brightening Agents Tinopal CBS-X and FB28 in food matrices using UPLC with tandem PDA. FDA. [Link]

  • The Analysis of Fluorescent Whitening Agents Using Reversed-Phase HPLC and Mass Spectrometry. (2014). LCGC North America. [Link]

  • Evaluation of Fluorescent Solvatochromic Dyes -Luminous Color Measurement of D-π-A type Stilbene-. (2025). JASCO Global. [Link]

  • (PDF) A ground-state complex between methyl viologen and the fluorescent whitening agent 4,4′-bis(2-sulfostyryl)-biphenyl disodium salt. (2021). ResearchGate. [Link]

  • Tinopal® CBS-X by BASF Corporation - Household, Industrial & Institutional Cleaners. Prospector. [Link]

  • Study on the synthesis techniques of optical brighteners: A Review. (2025). Research Journal of Recent Sciences. [Link]

  • Fundamental study for quantitative analysis of the fluorescent whitening agent (FWA) content of paper and process water. (2011). BioResources. [Link]

  • 4 4-Bis-(2-sulfostyryl)-biphenyl disodium salt(BSBDS). UniVOOK. [Link]

  • Efficiency of Fluorescent Whitening Agents in Pigment Coatings. (2012). DiVA. [Link]

  • Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. (2018). MDPI. [Link]

  • Determination of detergent-derived fluorescent whitening agent isomers in lake sediments and surface waters by liquid chromatography. PubMed. [Link]

  • Crystalline fluorescent whitening agents in aqueous hypochlorite.
  • Solvatochromic fluorescent styryl pyrene probes for the quantitative determination of water content in organic solvents. ResearchGate. [Link]

  • The Negative Solvatochromism of Reichardt's Dye B30 – A Complementary Study. Chemistry – A European Journal. [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Sensitivity In-Gel Protein Detection using Disodium 4,4'-bis-(2-sulfostyryl)biphenyl (DSBP)

Using Disodium 4,4'-bis-(2-sulfostyryl)biphenyl (DSBP)—commonly known by the trade name Tinopal CBS-X —for in-gel protein staining represents a cost-effective, high-sensitivity alternative to traditional Coomassie and ex...

Author: BenchChem Technical Support Team. Date: February 2026

Using Disodium 4,4'-bis-(2-sulfostyryl)biphenyl (DSBP)—commonly known by the trade name Tinopal CBS-X —for in-gel protein staining represents a cost-effective, high-sensitivity alternative to traditional Coomassie and expensive commercial fluorescent stains (e.g., SYPRO® Ruby).

This Application Note details the mechanism, protocol, and validation of DSBP as a rapid, reversible, and mass-spectrometry-compatible protein stain.

Executive Summary

Disodium 4,4'-bis-(2-sulfostyryl)biphenyl (DSBP) is a distyrylbiphenyl derivative widely used as an optical brightener in the detergent industry. In proteomics, it functions as a highly sensitive, non-covalent fluorescent stain. Upon binding to proteins, DSBP undergoes a conformational restriction that significantly enhances its quantum yield, allowing for the detection of proteins in the low nanogram range (approx. 5–10 ng). Unlike Coomassie Blue, it offers a wider dynamic range and is fully compatible with downstream mass spectrometry (MS) and Western blotting due to its reversible binding mechanism.

Mechanism of Action

To optimize the staining protocol, one must understand the molecular interactions governing DSBP fluorescence.

Chemical Basis

DSBP is an anionic molecule consisting of a biphenyl core flanked by two sulfostyryl groups. In aqueous solution, the molecule is flexible and exhibits low fluorescence due to non-radiative energy decay (molecular rotation).

Binding Mechanism[1]
  • Electrostatic Interaction: The negatively charged sulfonate groups (

    
    ) of DSBP interact electrostatically with positively charged amino acid residues (Lysine, Arginine, Histidine) on the protein surface.
    
  • Hydrophobic Intercalation: The planar, hydrophobic stilbene/biphenyl core intercalates into hydrophobic pockets of the denatured protein or the protein-surfactant micelle structure.

  • Fluorescence Turn-On: Binding restricts the rotation of the phenyl rings (planarization). This "rigidification" blocks non-radiative decay pathways, forcing the molecule to emit absorbed UV energy (350 nm) as visible blue fluorescence (430 nm).

The SDS Factor

Critical Insight: Like Coomassie, DSBP is anionic. High concentrations of Sodium Dodecyl Sulfate (SDS) in the gel can compete with DSBP for binding sites or cause electrostatic repulsion. Therefore, SDS removal (fixation) is a critical step for maximizing sensitivity.

G DSBP_Free Free DSBP (Flexible, Non-Fluorescent) Complex Protein-DSBP Complex (Rigidified) DSBP_Free->Complex Electrostatic Binding (Sulfonates -> Lys/Arg) Protein Denatured Protein (Basic Residues +) Protein->Complex Hydrophobic Interaction Blue_Light Blue Emission (430 nm) Complex->Blue_Light Fluorescence (Turn-On Effect) UV_Light UV Excitation (300-365 nm) UV_Light->Complex Excites

Figure 1: Mechanism of DSBP Fluorescence Enhancement upon Protein Binding.

Materials and Reagents

ComponentSpecificationRole
DSBP Stock Tinopal CBS-X (Disodium 4,4'-bis-(2-sulfostyryl)biphenyl)Fluorophore.[1]
Fixative 40% Ethanol, 10% Acetic Acid, 50% dH2ORemoves SDS; precipitates proteins to prevent diffusion.
Staining Buffer 0.1% (w/v) DSBP in dH2O (or 7% Acetic Acid)Delivers fluorophore.
Destain/Wash Distilled Water (dH2O)Removes unbound dye (background reduction).
Imaging UV Transilluminator (302 or 365 nm)Excitation source.

Experimental Protocol

Note: This protocol is optimized for standard 1 mm SDS-PAGE mini-gels.

Phase 1: Electrophoresis & Fixation (Crucial for Sensitivity)
  • Run SDS-PAGE according to standard Laemmli protocols.

  • Fixation: Immediately after the run, submerge the gel in Fixative Solution (40% EtOH / 10% Acetic Acid).

    • Duration: 30–60 minutes on a rocking shaker.

    • Why: This step strips SDS from the protein (reducing charge repulsion) and precipitates the protein bands, sharpening them.

Phase 2: Staining
  • Wash: Rinse the gel twice with dH2O (5 mins each) to remove excess acid/ethanol.

  • Stain Preparation: Prepare a 0.1% (w/v) DSBP solution in dH2O. (Note: DSBP is highly soluble; no organic solvent is needed).

    • Optional: For lower background, dissolve DSBP in 7% Acetic Acid.

  • Incubation: Submerge gel in Staining Solution. Protect from bright light (foil cover).

    • Duration: 30 minutes.

    • Insight: DSBP penetrates rapidy. Over-staining is rare but increases background.

Phase 3: Destaining & Imaging
  • Destain: Discard stain and rinse with dH2O.[2]

    • Duration: 3 x 5 minutes.

    • Mechanism: DSBP has a lower affinity for the polyacrylamide matrix than for the protein. Water washes away the free dye, leaving the protein-bound dye trapped.

  • Imaging: Place gel on a UV transilluminator (302 nm or 365 nm).

    • Observation: Protein bands appear brilliant blue against a dark background.

    • Filter: Use a standard Coomassie/Ethidium Bromide filter or a blue-pass filter.

Workflow Start Post-Electrophoresis Gel Fixation Fixation (40% EtOH, 10% HOAc) 30-60 min Start->Fixation Remove SDS Wash1 Water Wash 2 x 5 min Fixation->Wash1 Remove Acid Stain Staining (0.1% DSBP in Water) 30 min Wash1->Stain Bind Dye Destain Destain (Water) 3 x 5 min Stain->Destain Lower Background Image UV Imaging (302/365 nm) Destain->Image Visualize

Figure 2: Step-by-step workflow for DSBP In-Gel Staining.

Performance & Compatibility

Sensitivity Comparison
FeatureCoomassie R-250DSBP (Tinopal CBS-X)SYPRO® Ruby
Detection Limit ~50–100 ng~5–10 ng ~1–2 ng
Time to Result 2–4 Hours< 1.5 Hours 4–12 Hours
Dynamic Range 1 order of magnitude2–3 orders 3 orders
Cost LowVery Low High
MS Compatibility Good (requires destain)Excellent Excellent
Downstream Compatibility[4]
  • Mass Spectrometry (MS): DSBP binds non-covalently. It does not modify amino acid side chains (unlike Silver stain glutaraldehyde steps). It can be washed out with standard MS digestion buffers (Ammonium Bicarbonate/Acetonitrile), ensuring no interference with peptide mass fingerprinting.

  • Western Blotting: Staining is reversible.[3] Gels can be stained, imaged, and then transferred to PVDF/Nitrocellulose membranes. However, for maximum transfer efficiency, destaining (washing in transfer buffer) prior to transfer is recommended to remove excess dye.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Inadequate destaining.Increase water wash steps. DSBP is highly water-soluble and will eventually diffuse out of the gel matrix.
Low Signal SDS interference.Ensure the Fixation Step (Phase 1) is not skipped. Residual SDS repels the anionic dye.
Speckling Dye precipitation.Ensure DSBP is fully dissolved. If using high concentrations (>0.5%), filter the solution before use.
Rapid Fading Photobleaching.Minimize UV exposure time. Capture images immediately.

References

  • Sashidhar, R. B., et al. (2016). "Rapid Detection of Proteins on One-Dimensional Polyacrylamide Gel Electrophoresis Using an Inexpensive Fluorescent Optical Brightener."[1][4] Biochemistry & Analytical Biochemistry.

    • Context: Establishes the protocol for using optical brighteners (Ranipal/Tinopal derivatives)
  • BASF Corporation.

    • Context: Defines chemical properties, solubility, and stability of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl.
  • Thermo Fisher Scientific. "Protein Gel Staining Methods: Principles and Comparison."

    • Context: General reference for mechanisms of fluorescent vs.
  • U.S. Food and Drug Administration (FDA). "Detection of Fluorescent Brightening Agents Tinopal CBS-X and FB28.

    • Context: Validates the fluorescence spectra (Ex 350nm / Em 430nm) and stability of the molecule.

Sources

Application

Illuminating the Unseen: A Guide to Disodium 4,4'-bis-(2-sulfostyryl)biphenyl in Fluorescence Microscopy

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl, a versatile fluorescent brightener, in the rea...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl, a versatile fluorescent brightener, in the realm of fluorescence microscopy. This guide moves beyond a simple recitation of protocols to offer in-depth scientific context, ensuring both methodological rigor and a deep understanding of the underlying principles.

Introduction: Beyond Whiteness, a Tool for Visualization

Disodium 4,4'-bis-(2-sulfostyryl)biphenyl, commonly known by trade names such as Tinopal CBS-X or as Fluorescent Brightener 351, is a stilbene derivative renowned for its ability to absorb ultraviolet (UV) radiation and re-emit it as visible blue light.[1][2] While its primary industrial applications lie in the textile and detergent industries to enhance whiteness, its intrinsic fluorescent properties make it a valuable, yet often underutilized, tool in biological imaging.[3] This compound offers a cost-effective and straightforward method for non-specific labeling of various biological structures, serving as a powerful counterstain and a probe for visualizing cellular and microbial architecture.

Principle of Action: Harnessing Fluorescence

The utility of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl in fluorescence microscopy stems from its fundamental photophysical properties. The molecule possesses a conjugated system of double bonds within its stilbene core, which allows it to absorb photons in the near-UV range, typically with a maximum absorption around 348-350 nm.[1][4] Upon excitation, the molecule transitions to a higher energy state and then relaxes, emitting the absorbed energy as fluorescent light with a peak emission in the blue region of the visible spectrum, approximately at 435 nm.[4][5] This process, depicted below, allows for the visualization of structures that bind or are permeable to the dye when illuminated with an appropriate UV light source.

Caption: Energy transition diagram of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl.

Physicochemical and Spectral Properties

A thorough understanding of the compound's properties is crucial for its effective application.

PropertyValueSource(s)
Chemical Formula C₂₈H₂₀Na₂O₆S₂[1]
Molecular Weight 562.56 g/mol [1]
Appearance Yellowish-green powder or granules[1]
Maximum UV Absorption (λmax) 348-350 nm[1][4]
Maximum Fluorescence Emission ~435 nm[4][5]
Solubility in Water Good, increases with temperature[1]

Applications in Fluorescence Microscopy

Disodium 4,4'-bis-(2-sulfostyryl)biphenyl serves as a versatile fluorescent stain for a variety of applications, primarily as a non-specific structural illuminator and counterstain.

Visualization of Fungi and Microorganisms

Stilbene-based fluorescent brighteners have an affinity for cellulose and chitin, major components of fungal cell walls and the exoskeletons of some microorganisms.[6][7] This makes Disodium 4,4'-bis-(2-sulfostyryl)biphenyl an excellent tool for the rapid visualization of fungal hyphae, spores, and yeast.[8] Its application in flow cytometry to discriminate between microbial populations further underscores its utility in microbiology.[8]

General Cellular Counterstaining

In immunofluorescence and other targeted labeling experiments, it is often necessary to visualize the overall cellular context. Disodium 4,4'-bis-(2-sulfostyryl)biphenyl can be used as a general, non-specific counterstain for the cytoplasm and extracellular matrix, providing contrast to the specific signals from other fluorophores. Its blue fluorescence offers a distinct spectral channel that can often be separated from commonly used green (e.g., FITC, GFP) and red (e.g., TRITC, RFP) fluorophores.

Assessment of Cell Viability and Membrane Integrity

While not a conventional viability dye, changes in cell permeability can influence the uptake of the dye. This characteristic can be exploited in initial assessments of cell health, although it should be correlated with established viability assays for confirmation.

Experimental Protocols

The following protocols are designed to be starting points. Optimization of concentrations and incubation times is highly recommended for specific cell types and experimental conditions.

Protocol 1: Staining of Fungi (e.g., Yeast, Molds)

This protocol is designed for the rapid visualization of fungal structures.

Materials:

  • Disodium 4,4'-bis-(2-sulfostyryl)biphenyl stock solution (1 mg/mL in deionized water)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Potassium Hydroxide (KOH), 10% (w/v) solution (optional, for clearing dense samples)

  • Microscope slides and coverslips

  • Fluorescence microscope with a UV excitation filter (e.g., DAPI filter set)

Procedure:

  • Sample Preparation:

    • For yeast cultures, centrifuge a small volume of the culture and resuspend the pellet in PBS.

    • For molds, gently tease a small portion of the mycelium from the culture plate using a sterile needle and suspend in a drop of PBS on a microscope slide.

  • Staining:

    • Add one drop of the Disodium 4,4'-bis-(2-sulfostyryl)biphenyl stock solution to the sample suspension on the slide. A final concentration of 10-50 µg/mL is a good starting point.[8]

    • (Optional) For dense or opaque samples, add one drop of 10% KOH to aid in clearing.

  • Incubation:

    • Mix gently and incubate for 5-10 minutes at room temperature, protected from light.

  • Mounting and Visualization:

    • Place a coverslip over the suspension.

    • Observe under a fluorescence microscope using a filter set appropriate for UV excitation and blue emission (e.g., excitation ~350-380 nm, emission ~420-470 nm). Fungal cell walls should fluoresce brightly in blue.

G cluster_prep Sample Preparation cluster_stain Staining cluster_incubate Incubation cluster_visualize Visualization A Yeast Culture C C A->C Centrifuge & Resuspend in PBS B Mold Mycelium D D B->D Suspend in PBS on Slide E Add Disodium 4,4'-bis- (2-sulfostyryl)biphenyl (10-50 µg/mL final) C->E D->E F (Optional) Add 10% KOH E->F G Incubate 5-10 min (Room Temperature, Dark) F->G H Mount with Coverslip G->H I Fluorescence Microscopy (UV Excitation) H->I

Caption: Workflow for staining fungal samples.

Protocol 2: Counterstaining of Adherent Mammalian Cells

This protocol is suitable for providing cellular context in immunofluorescence experiments.

Materials:

  • Disodium 4,4'-bis-(2-sulfostyryl)biphenyl stock solution (1 mg/mL in deionized water)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

  • Cells grown on coverslips

Procedure:

  • Fixation and Permeabilization:

    • Perform your standard immunofluorescence staining protocol, including fixation and permeabilization steps.[9][10]

  • Primary and Secondary Antibody Incubation:

    • Incubate with primary and fluorophore-conjugated secondary antibodies as required for your target of interest.

  • Counterstaining:

    • After the final wash step following secondary antibody incubation, incubate the coverslips in a solution of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl in PBS. A final concentration of 1-10 µg/mL is a recommended starting point.

    • Incubate for 5-15 minutes at room temperature, protected from light.

  • Washing:

    • Wash the coverslips three times for 5 minutes each with PBS to remove unbound dye.

  • Mounting and Visualization:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image using a fluorescence microscope with appropriate filter sets for your primary fluorophore and the blue fluorescence of the counterstain.

Considerations and Troubleshooting

Photostability: Stilbene-based dyes can be susceptible to photobleaching and photoisomerization upon prolonged exposure to UV or fluorescent light.[11][12] To minimize this:

  • Limit the exposure time of the sample to the excitation light.

  • Use the lowest possible excitation intensity that provides an adequate signal.

  • Acquire images promptly after staining.

  • Consider the use of an anti-fade mounting medium.

Spectral Overlap: When using Disodium 4,4'-bis-(2-sulfostyryl)biphenyl as a counterstain, ensure that its emission spectrum does not significantly overlap with that of your primary fluorophore. Its blue emission is generally well-separated from green and red fluorophores, but it's crucial to check the specifications of your filter sets and fluorophores.

Background Staining: High concentrations of the dye or insufficient washing can lead to high background fluorescence. If this occurs, try reducing the dye concentration or increasing the number and duration of the wash steps.

Conclusion

Disodium 4,4'-bis-(2-sulfostyryl)biphenyl offers a simple, cost-effective, and versatile solution for various applications in fluorescence microscopy. By understanding its properties and optimizing staining protocols, researchers can effectively utilize this compound to illuminate cellular and microbial structures, adding valuable context to their imaging experiments.

References

  • The Photosensitising Properties and Photostability of Stilbene Fluorescent Whitening Agents. Society of Dyers and Colourists. [Link]

  • Gabovs, G., et al. (2021). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules, 26(4), 1045. [Link]

  • Davey, H. M., & Kell, D. B. (1997). Fluorescent brighteners: Novel stains for the flow cytometric analysis of microorganisms. Cytometry, 28(4), 311–315. [Link]

  • Photostable and photoswitching fluorescent dyes for super-resolution imaging. (2017). Journal of Biological Inorganic Chemistry, 22(3), 335-344. [Link]

  • Photostability for each of the investigated dyes. ResearchGate. [Link]

  • Analysis of Fluorescent Brighteners in Masks using an Agilent InfinityLab Poroshell 120 Phenyl-Hexyl Column. (2020). Agilent Technologies. [Link]

  • Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. (2019). Applied Sciences, 9(18), 3843. [Link]

  • Optical Brightener FBA351 (Tinopal CBS-X, UVITEX NFW). BESTCHEM Hungária Kft. [Link]

  • Optical Brightener CBS-X/brightener 351 cas27344-41-8. Blue Dolphin. [Link]

  • OPTICAL BRIGHTENER CBS-X ( CBS-351). Tonex Chemical Co., Ltd. [Link]

  • Detection of Fluorescent Brightening Agents Tinopal CBS-X and FB28 in food matrices using UPLC with tandem PDA. (2018). U.S. Food and Drug Administration. [Link]

  • Prigione, V., & Filipello Marchisio, V. (2004). Methods to maximise the staining of fungal propagules with fluorescent dyes. Journal of microbiological methods, 59(3), 371–379. [Link]

  • Sanderson, M. J., Smith, I., Parker, I., & Bootman, M. D. (2014). An introduction to performing immunofluorescence staining. Cold Spring Harbor protocols, 2014(10), 1059–1067. [Link]

  • Characterization of Tinopal CBS-X as a Fluorescent Tracer in Cooling Water. (2016). Industrial & Engineering Chemistry Research, 55(31), 8536–8542. [Link]

  • Hoch, H. C., Galvani, C. D., Szarowski, D. H., & Turner, J. N. (2005). Two new fluorescent dyes applicable for visualization of fungal cell walls. Mycologia, 97(3), 580–588. [Link]

  • An Introduction to Performing Immunofluorescence Staining. SciSpace. [Link]

  • Immunostaining and Immunofluorescence. StainsFile. [Link]

  • Labeling proteins inside living cells using external fluorophores for microscopy. (2016). eLife, 5, e20378. [Link]

  • Unleashing the secrets of plant-fungal interactions using a transformation-free confocal staining technique that supports. bioRxiv. [Link]

  • Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group. (2022). International Journal of Molecular Sciences, 23(19), 11846. [Link]

  • Innovations in Staining Techniques: Improving Visualization in Histological Preparations. (2023). Journal of Histology & Histopathology, 10(4), 1-2. [Link]

  • Hoch, H. C., Galvani, C. D., Szarowski, D. H., & Turner, J. N. (2005). Two new fluorescent dyes applicable for visualization of fungal cell walls. Mycologia, 97(3), 580–588. [Link]

Sources

Method

Quantitative Analysis of Amyloid Fibrils with Disodium 4,4'-bis-(2-sulfostyryl)biphenyl (K114): An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Quantifying Amyloid Fibrils Amyloid fibrils are insoluble, highly organized protein aggregates characterized by a cross-β she...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Quantifying Amyloid Fibrils

Amyloid fibrils are insoluble, highly organized protein aggregates characterized by a cross-β sheet structure. Their accumulation is a pathological hallmark of numerous debilitating neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. The quantitative analysis of amyloid fibril formation is paramount for elucidating disease pathogenesis, screening potential therapeutic inhibitors, and for in vitro diagnostic applications. Traditional methods for amyloid quantification often rely on dyes like Congo Red and Thioflavin T (ThT). While widely used, these dyes can have limitations in terms of specificity and potential interference with the aggregation process itself.[1][2][3]

This application note introduces Disodium 4,4'-bis-(2-sulfostyryl)biphenyl, commonly known as K114, a potent and specific fluorescent probe for the quantitative analysis of amyloid fibrils.[4] K114, an analogue of Congo Red, offers distinct advantages for monitoring the fibrillogenesis of various amyloidogenic proteins, including amyloid-beta (Aβ), alpha-synuclein, and tau.[1][2]

The Science of K114: Mechanism and Spectroscopic Properties

K114 is a styrylbenzene derivative that exhibits minimal fluorescence in aqueous solutions but fluoresces brightly upon binding to the cross-β sheet structures of amyloid fibrils.[4] This property forms the basis of its utility in quantitative assays. The binding mechanism is thought to involve the intercalation of the K114 molecule into the β-sheet-rich grooves of the amyloid fibril, leading to a restriction of its rotational freedom and a subsequent increase in fluorescence quantum yield.

A key feature of K114 is the pH-dependent nature of its fluorescence, which can be leveraged for enhanced detection and differentiation of protein aggregates.[4][5] This is likely due to the ionization of the hydroxyl groups on the K114 molecule, which alters its electronic structure and, consequently, its fluorescence properties.[5]

Key Spectroscopic Data
pHExcitation Maximum (λex)Emission Maximum (λem)
8.5370 nm450 nm
10.5395 nm520 nm
Table 1: pH-dependent excitation and emission maxima of K114 in the presence of amyloid fibrils.[4]

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the quantitative analysis of amyloid fibrils using K114.

K114_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis A Prepare K114 Stock Solution E Add K114 to Samples (fibrils and controls) A->E B Prepare Amyloid Protein Monomers D Induce Fibril Formation (e.g., incubation, agitation) B->D C Prepare Assay Buffer C->D C->E D->E F Measure Fluorescence (Spectrofluorometer) E->F G Data Analysis (Background subtraction, plotting) F->G

Caption: A streamlined workflow for K114-based amyloid fibril quantification.

Detailed Protocol for Quantitative Analysis

This protocol provides a robust framework for quantifying amyloid fibril formation. It is essential to optimize incubation times, protein concentrations, and K114 concentrations for each specific amyloidogenic protein and experimental setup.

Materials and Reagents
  • Disodium 4,4'-bis-(2-sulfostyryl)biphenyl (K114)

  • Amyloidogenic protein of interest (e.g., Aβ(1-42), alpha-synuclein)

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., 100 mM Glycine, pH 8.5)

  • 96-well black, clear-bottom microplates

  • Spectrofluorometer with excitation and emission wavelength control

Step-by-Step Methodology
  • Preparation of K114 Stock Solution:

    • Dissolve K114 in DMSO to a final concentration of 1 mM.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Preparation of Amyloid Protein Monomers:

    • Follow established protocols for the solubilization and preparation of monomeric amyloid protein. This step is critical to ensure reproducible aggregation kinetics. For example, Aβ(1-42) can be dissolved in hexafluoroisopropanol (HFIP), lyophilized, and then resuspended in a suitable buffer.

  • Amyloid Fibril Formation Assay:

    • In a 96-well black microplate, combine the monomeric amyloid protein with the assay buffer to the desired final concentration.

    • Include control wells containing only the assay buffer and protein monomers without inducing aggregation (time zero control).

    • Induce fibril formation by incubating the plate at 37°C with or without agitation, depending on the protein and desired kinetics. The formation of fibrils can be monitored over time.

  • K114 Staining and Fluorescence Measurement:

    • At desired time points, add the K114 stock solution to each well to a final concentration of 5-10 µM.

    • Incubate the plate for 15-30 minutes at room temperature, protected from light, to allow for K114 binding to the fibrils.

    • Measure the fluorescence intensity using a spectrofluorometer. Set the excitation wavelength to ~370-380 nm and the emission wavelength to ~450 nm for a pH 8.5 buffer.[2][4]

  • Data Analysis:

    • Subtract the background fluorescence of K114 in the assay buffer alone from all readings.

    • Subtract the fluorescence of the time-zero control (monomeric protein with K114) to account for any non-specific binding.

    • Plot the fluorescence intensity against time to monitor the kinetics of fibril formation. The fluorescence intensity is directly proportional to the amount of amyloid fibrils.

Mechanism of K114 Binding to Amyloid Fibrils

The interaction of K114 with the cross-β sheet structure of amyloid fibrils is a key aspect of its function as a fluorescent probe. The following diagram illustrates this proposed binding mechanism.

K114_Binding cluster_fibril Amyloid Fibril (Cross-β Sheet) BetaSheet1 β-Strand BetaSheet2 β-Strand BetaSheet3 β-Strand BetaSheet4 β-Strand K114 K114 Molecule K114->BetaSheet2 Intercalation into β-sheet grooves

Caption: K114 intercalates into the grooves of the amyloid fibril's cross-β sheet structure.

Trustworthiness and Self-Validation

The robustness of the K114 assay relies on proper controls and validation.

  • Positive Control: Use pre-formed amyloid fibrils to confirm that K114 is fluorescently active and binds to the target structure.

  • Negative Control: Monomeric protein should exhibit low background fluorescence in the presence of K114, confirming the specificity of the dye for the aggregated state.

  • Compound Interference: When screening for inhibitors, it is crucial to test for any intrinsic fluorescence of the test compounds at the excitation and emission wavelengths of K114, as well as any quenching effects they may have on K114 fluorescence.[6]

Advanced Applications and Considerations

Beyond simple quantification, the unique photophysical properties of K114 open doors for more sophisticated analyses.

  • Distinguishing Aggregate Conformations: The pH-dependent fluorescence of K114 can be exploited to potentially differentiate between different amyloid polymorphs or strains, as the local microenvironment of the K114 binding site can influence its fluorescence emission.[5]

  • In Vivo Imaging: K114 has been shown to cross the blood-brain barrier and can be used for in vivo imaging of amyloid plaques in animal models of neurodegenerative diseases.[7][8]

  • Inhibition and Disaggregation Studies: The K114 assay is a powerful tool for screening compound libraries to identify inhibitors of amyloid fibril formation or compounds that can disaggregate pre-formed fibrils.[9][10]

Conclusion

Disodium 4,4'-bis-(2-sulfostyryl)biphenyl (K114) is a versatile and reliable fluorescent probe for the quantitative analysis of amyloid fibrils. Its high specificity, sensitivity, and unique pH-dependent fluorescence properties make it an invaluable tool for researchers in the fields of neurodegenerative disease and protein aggregation. By following the detailed protocols and considering the validation steps outlined in this application note, scientists can confidently employ K114 to advance our understanding of amyloidogenesis and accelerate the development of novel therapeutics.

References

  • Crystal, A. S., et al. (2003). A comparison of amyloid fibrillogenesis using the novel fluorescent compound K114. Journal of Neurochemistry, 86(6), 1359–1368. [Link]

  • Kuznetsov, S. V., et al. (2021). Spectral photokinetic conversion of the fluorescent probes BSB and K114 for improved detection of amyloid assemblies. Journal of Biophotonics, 14(12), e202100203. [Link]

  • Stepanchuk, V., et al. (2021). Complex Photophysical Properties of K114 Make for a Versatile Fluorescent Probe for Amyloid Detection. ACS Chemical Neuroscience, 12(7), 1273–1280. [Link]

  • ResearchGate. (n.d.). A comparison of amyloid fibrillogenesis using the novel fluorescent compound K114 | Request PDF. Retrieved February 12, 2024, from [Link]

  • Zhang, Y. H., et al. (2014). K114 inhibits A-beta aggregation and inflammation in vitro and in vivo in AD/Tg mice. Current Alzheimer Research, 11(3), 299–308. [Link]

  • ResearchGate. (n.d.). K114 Inhibits A-beta Aggregation and Inflammation In Vitro and In Vivo in AD/Tg Mice | Request PDF. Retrieved February 12, 2024, from [Link]

  • Lomakin, A., et al. (1996). A Mathematical Model of the Kinetics of Aβ-Amyloid Fibril Growth from the Denatured State. Biophysical Journal, 71(6), 3324–3334. [Link]

  • Millucci, L., et al. (2016). Thioflavin T spectroscopic assay. MethodsX, 3, 488–492. [Link]

  • Zhang, Y. H., et al. (2014). K114 Inhibits A-beta Aggregation and Inflammation In Vitro and In Vivo in AD/Tg Mice. Current Alzheimer Research, 11(3), 299-308. [Link]

  • Kumar, J., et al. (2021). Decoding the Roles of Amyloid-β (1–42)’s Key Oligomerization Domains toward Designing Epitope-Specific Aggregation Inhibitors. International Journal of Molecular Sciences, 22(16), 8886. [Link]

  • Kuleshova, L. N., et al. (2021). Molecular Mechanisms of Inhibition of Protein Amyloid Fibril Formation: Evidence and Perspectives Based on Kinetic Models. International Journal of Molecular Sciences, 22(19), 10473. [Link]

  • Makin, O. S., & Serpell, L. C. (2005). Molecular basis for amyloid fibril formation and stability. Biochemical Society Transactions, 33(Pt 4), 670–672. [Link]

  • Ono, K., et al. (2007). Novel method for quantitative determination of amyloid fibrils of alpha-synuclein and amyloid beta/A4 protein by using resveratrol. Analytical Biochemistry, 367(1), 104–112. [Link]

  • Jussupow, A., et al. (2016). Oligomerization Alters Binding Affinity Between Amyloid Beta and a Modulator of Peptide Aggregation. Journal of Molecular Biology, 428(2 Pt B), 460–472. [Link]

  • Wu, C., et al. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Journal of Alzheimer's Disease, 55(2), 519–524. [Link]

  • LeVine, H., 3rd. (2008). Thioflavin t method for detection of amyloid polypeptide fibril aggregation. U.S.
  • ResearchGate. (n.d.). New class of inhibitors of amyloid-β fibril formation: Implications for the mechanism of pathogenesis in Alzheimer's disease. Retrieved February 12, 2024, from [Link]

  • Hudson, S. A., et al. (2009). The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. FEBS Journal, 276(20), 5960–5972. [Link]

  • Ghadami, S. A., et al. (2008). Inhibition of amyloid fibrillation of lysozyme by indole derivatives—possible mechanism of action. The FEBS Journal, 275(1), 145–154. [Link]

  • Ban, T., & Goto, Y. (2006). Fibril formation from the amyloid-β peptide is governed by a dynamic equilibrium involving association and dissociation of the monomer. Journal of Biological Chemistry, 281(48), 37136–37144. [Link]

Sources

Application

Application Notes and Protocols: Disodium 4,4'-bis-(2-sulfostyryl)biphenyl in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling a Novel Application for a Classic Fluorophore Disodium 4,4'-bis-(2-sulfostyryl)bip...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling a Novel Application for a Classic Fluorophore

Disodium 4,4'-bis-(2-sulfostyryl)biphenyl, a compound also recognized by trade names such as Tinopal CBS-X and Stilbene 420, is a well-established fluorescent whitening agent.[1][2][3] Its utility in industrial applications, such as in detergents and paper manufacturing, stems from its ability to absorb ultraviolet light and re-emit it in the blue spectrum, leading to a brighter appearance.[1] In the realm of life sciences, its structural analogs, like Fluorescent Brightener 28 (Calcofluor White), are routinely used to stain chitin and cellulose in fungi, plants, and bacteria.[4][5] This has made it a valuable tool for microbiological analysis via flow cytometry.[4][6]

This document ventures into a novel application: the use of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl as a viability dye for mammalian cells in flow cytometry. While not a conventional use, the physicochemical properties of this dye suggest its potential as a powerful, cost-effective tool for discriminating live and dead cells based on membrane integrity, a cornerstone of reliable flow cytometry data.[7] This guide provides the theoretical underpinning, a detailed protocol for its use as a viability stain, and discusses potential further applications.

Principle of Action: A Hypothesis for Mammalian Cell Viability Staining

The proposed mechanism for Disodium 4,4'-bis-(2-sulfostyryl)biphenyl as a mammalian cell viability dye is predicated on the fundamental principle of differential membrane permeability, a hallmark of live versus dead cells.[8]

  • Live Cells: Healthy, viable cells possess an intact plasma membrane that acts as a selective barrier. Disodium 4,4'-bis-(2-sulfostyryl)biphenyl, being a disulfonated, negatively charged molecule, is unable to traverse this intact lipid bilayer. Consequently, live cells will exhibit minimal to no fluorescence.

  • Dead or Dying Cells: Cells in the late stages of apoptosis or necrosis lose their membrane integrity.[9] These compromised membranes become permeable, allowing the dye to enter the cell's interior. Once inside, it is hypothesized that the dye binds to intracellular components, such as proteins and nucleic acids, leading to a significant increase in fluorescence intensity upon excitation.[6] This stark contrast in fluorescence provides a clear distinction between live and dead cell populations.

Diagram: Proposed Mechanism of Action

G cluster_live Live Cell (Intact Membrane) cluster_dead Dead Cell (Compromised Membrane) live_cell Cytoplasm dye_outside Dye dye_outside->live_cell Impermeable dead_cell Intracellular Binding dye_inside Dye dye_inside->dead_cell Permeable

Caption: Differential permeability of live and dead cells to the dye.

Spectral Properties and Instrument Configuration

To effectively utilize Disodium 4,4'-bis-(2-sulfostyryl)biphenyl, it is crucial to align the flow cytometer's lasers and detectors with the dye's spectral characteristics.

ParameterWavelength (nm)Recommended LaserRecommended Filter
Excitation Maximum ~348-350 nmUV (355 nm) or Violet (405 nm)N/A
Emission Maximum ~420-450 nmN/A450/50 nm Bandpass (e.g., BV421 or Pacific Blue channel)

Table 1: Spectral properties and recommended cytometer settings.[10]

The significant Stokes shift of this dye makes it an attractive candidate for multicolor panels, as it is excited by the UV/violet laser, leaving other lasers free for additional fluorophores.

Detailed Protocol: Mammalian Cell Viability Assessment

This protocol provides a starting point for the use of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl for viability staining. As this is a novel application, optimization of dye concentration and incubation times for specific cell types is highly recommended.

Reagent Preparation
  • Dye Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl powder.

    • Dissolve in 1 mL of high-purity, nuclease-free water.

    • Mix thoroughly by vortexing.

    • Store at 2-8°C, protected from light. The solution should be stable for several months.

  • Staining Buffer:

    • Phosphate-Buffered Saline (PBS) without calcium or magnesium.

    • Add 1-2% Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) to reduce non-specific binding. Note: For initial validation, a protein-free PBS can be used to assess the dye's baseline interaction with cells.

Staining Procedure
  • Cell Preparation:

    • Harvest cells (from suspension culture or after trypsinization for adherent cells) and wash once with cold Staining Buffer.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in cold Staining Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Controls:

    • Unstained Control: A sample of cells without any fluorescent stain. This is crucial for setting the negative population gate.

    • Positive (Dead Cell) Control: Prepare a sample of heat-killed or ethanol-fixed cells to optimize the voltage for the detector and set the positive gate. To prepare a heat-killed control, incubate cells at 65°C for 10-15 minutes.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into flow cytometry tubes for each sample and control.

    • Titration: For initial experiments, it is critical to titrate the dye. Prepare a dilution series of the 1 mg/mL stock solution and test final concentrations ranging from 0.5 µg/mL to 10 µg/mL. A starting concentration of 1 µg/mL is recommended.

    • Add the appropriate volume of the dye solution to each sample tube. For a 1 µg/mL final concentration, add 0.1 µL of the 1 mg/mL stock solution to the 100 µL cell suspension.

    • Vortex gently and incubate for 5-15 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Do not wash the cells after staining. The dye must remain in the buffer during acquisition.

    • Analyze the samples on a flow cytometer equipped with a UV or violet laser.

    • Collect data using a forward scatter (FSC) vs. side scatter (SSC) plot to identify the cell population and a histogram or dot plot to analyze the fluorescence from the 450/50 nm channel.

Diagram: Experimental Workflow

G A 1. Prepare Cell Suspension (1x10^6 cells/mL) B 2. Aliquot 100 µL Cells per Tube A->B C 3. Add Dye (e.g., 1 µg/mL final) B->C D 4. Incubate (5-15 min, RT, Dark) C->D E 5. Acquire on Flow Cytometer (No Wash Step) D->E F 6. Gate on Live vs. Dead E->F

Caption: Step-by-step workflow for viability staining.

Data Analysis and Expected Results
  • On an FSC vs. SSC plot, gate on the main cell population to exclude debris.

  • Display the gated population on a histogram showing the fluorescence intensity from the 450/50 nm channel.

  • Using the unstained control, position the gate to define the negative population.

  • Using the positive (dead cell) control, adjust the detector voltage so the positive peak is on scale and well-separated from the negative population.

  • Apply these gates to your experimental samples to quantify the percentage of live (fluorescence-negative) and dead (fluorescence-positive) cells.

You should observe two distinct populations: a major population with low fluorescence (live cells) and a smaller, brightly fluorescent population (dead cells).

Potential for Further Applications: Apoptosis and Multiparameter Analysis

While the primary proposed application is viability staining, the properties of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl suggest potential for more nuanced applications.

  • Apoptosis: In combination with an early apoptosis marker like Annexin V-FITC, this dye could potentially be used to distinguish between live, early apoptotic, and late apoptotic/necrotic cells. In this scenario:

    • Live cells: Annexin V-negative, Stilbene-negative.

    • Early apoptotic cells: Annexin V-positive, Stilbene-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, Stilbene-positive.

  • Multiparameter Panels: Due to its excitation by the UV or violet laser, this dye is an excellent candidate for inclusion in complex, multicolor flow cytometry panels, preserving the blue, yellow-green, and red lasers for other markers of interest.

Conclusion and Best Practices
References
  • Davey, H. M., & Kell, D. B. (1997). Fluorescent brighteners: novel stains for the flow cytometric analysis of microorganisms. Cytometry, 28(4), 311–315.
  • Hageage, G. J., & Harrington, B. J. (1984). Use of calcofluor white in clinical mycology.
  • Darzynkiewicz, Z., Juan, G., Li, X., Gorczyca, W., Murakami, T., & Traganos, F. (1997).
  • Eren, B., & Boyaci, I. H. (2016). A novel method for the viable and non-viable counting of bacteria by using a fluorescent dye. Journal of fluorescence, 26(1), 227-234.
  • Bio-Rad. (n.d.). To dye or not to dye? Understanding the different viability dyes available for flow cytometry. Retrieved from [Link]

  • LookChem. (n.d.). Cas 27344-41-8, Disodium 4,4'-bis(2-sulfostyryl)biphenyl. Retrieved from [Link]

  • PubChem. (n.d.). 4,4'-Bis(2-sulfostyryl)biphenyl. Retrieved from [Link]

  • UniVOOK. (n.d.). 4 4-Bis-(2-sulfostyryl)-biphenyl disodium salt(BSBDS). Retrieved from [Link]

  • LookChem. (n.d.). Disodium 4,4'-bis(2-sulfostyryl)biphenyl. Retrieved from [Link]

Sources

Method

Application Note: Quantification of Protein Surface Hydrophobicity using Disodium 4,4'-bis-(2-sulfostyryl)biphenyl (DSBP)

[1] Executive Summary This guide details the protocol for measuring protein surface hydrophobicity using Disodium 4,4'-bis-(2-sulfostyryl)biphenyl (DSBP), commercially known as Tinopal CBS-X (CAS: 27344-41-8).[1] While 8...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the protocol for measuring protein surface hydrophobicity using Disodium 4,4'-bis-(2-sulfostyryl)biphenyl (DSBP), commercially known as Tinopal CBS-X (CAS: 27344-41-8).[1] While 8-Anilino-1-naphthalenesulfonic acid (ANS) and Bis-ANS are the historical standards for this measurement, DSBP offers distinct advantages, including superior water solubility (eliminating the need for DMSO/ethanol co-solvents) and high quantum yield enhancement upon binding to hydrophobic pockets.[1]

This protocol is designed for researchers studying protein folding, formulation stability, and aggregation kinetics who require an orthogonal method to ANS-based assays.[1]

Scientific Principles & Mechanism[2]

The Hydrophobic Effect and Fluorescence

Surface hydrophobicity (


) is a critical quality attribute (CQA) in drug development. It correlates with a protein's tendency to aggregate and its thermodynamic stability.

DSBP is an anionic, distyryl-biphenyl fluorescent brightener.[1] In aqueous solution (polar environment), DSBP exhibits low fluorescence quantum yield due to rapid non-radiative decay caused by the free rotation of its phenyl rings around the ethylene bridges.

Mechanism of Action:

  • Binding: Upon interaction with exposed hydrophobic patches on a protein (or "molten globule" states), DSBP binds via hydrophobic and electrostatic interactions.

  • Planarization: The hydrophobic pocket restricts the intramolecular rotation of the DSBP molecule.

  • Fluorescence Enhancement: This restriction suppresses non-radiative decay channels, resulting in a significant increase in fluorescence intensity (hyperchromic shift) and a blue shift in emission maximum (hypsochromic shift).

Mechanism Diagram

The following diagram illustrates the transition of DSBP from a "dark" free state to a "bright" bound state.

DSBP_Mechanism FreeDye Free DSBP (Aqueous/Polar) Complex DSBP-Protein Complex (Rigid/Non-Polar) FreeDye->Complex Binding (Kd) LowSignal Low Fluorescence FreeDye->LowSignal Non-Radiative Decay (Rotation) Protein Protein (Hydrophobic Patch) Protein->Complex + HighSignal High Fluorescence (Quantum Yield ↑) Complex->HighSignal Fluorescence Emission (λem ~430nm)

Figure 1: Mechanism of DSBP fluorescence enhancement upon binding to hydrophobic protein sites.[1]

Materials & Equipment

Reagents
ReagentSpecificationNotes
DSBP (Tinopal CBS-X) High Purity (>98%)Avoid commercial detergents containing this; buy pure chemical standard.[1]
Buffer System Phosphate or Tris (pH 7.0-8.[1]0)Avoid surfactants (Tween/Polysorbate) as they compete for binding.[1]
Protein Standard BSA (Bovine Serum Albumin)Positive control (known high hydrophobicity).[1]
Negative Control Ovalbumin or Ribonuclease AProteins with lower surface hydrophobicity.
Water Milli-Q / HPLC GradeCritical to remove background fluorescence.[1]
Equipment
  • Fluorescence Spectrophotometer: Plate reader or Cuvette-based (e.g., Tecan, BMG, or Horiba).[1]

  • Optical Configuration:

    • Excitation: 350 nm (± 10 nm)

    • Emission: 430 nm (± 10 nm)[1]

    • Gain: Optimized to 60-80% of dynamic range using the BSA positive control.

Detailed Protocol: Surface Hydrophobicity Index ( )[1]

This method calculates the initial slope (


) of the fluorescence intensity vs. protein concentration plot, which is the standard metric for relative hydrophobicity.
Stock Solution Preparation

Unlike ANS, DSBP is highly water-soluble.[1]

  • Weigh: 5.6 mg of DSBP (MW ~562.56 g/mol ).[2]

  • Dissolve: Add into 10 mL of Milli-Q water to create a 1 mM Stock .

  • Filter: Pass through a 0.22 µm PVDF filter to remove particulates.

  • Storage: Store in amber tubes at 4°C. Stable for 1 month. Do not freeze.

Working Solution
  • Dilute the 1 mM Stock to 20 µM in your assay buffer. This is the 2x Dye Solution .

Protein Titration Workflow

Perform this assay in triplicate.

  • Prepare Protein Dilutions: Prepare a serial dilution of your target protein in the assay buffer.

    • Range: 0.01 mg/mL to 0.5 mg/mL (5 points minimum).

  • Plate Setup (96-well Black Plate):

    • Add 100 µL of Protein Dilution .

    • Add 100 µL of 2x Dye Solution (20 µM) .

    • Final Concentration: Protein (Variable), Dye (10 µM fixed).[1]

  • Blanks:

    • Buffer Blank: 100 µL Buffer + 100 µL Buffer.

    • Dye Blank: 100 µL Buffer + 100 µL 2x Dye Solution.

  • Incubation: Incubate at room temperature (25°C) for 10 minutes in the dark.

  • Read: Measure Fluorescence Intensity (FI) at Ex 350nm / Em 430nm.

Experimental Workflow Diagram

Workflow Start Start Protocol PrepStock 1. Prepare 1mM DSBP Stock (in Water) Start->PrepStock DiluteDye 2. Dilute to 20µM Working Solution (2x Conc) PrepStock->DiluteDye Mix 4. Mix 1:1 in Black 96-well Plate (100µL Protein + 100µL Dye) DiluteDye->Mix PrepProtein 3. Prepare Protein Serial Dilutions (0 - 0.5 mg/mL) PrepProtein->Mix Incubate 5. Incubate 10 mins @ 25°C (Dark) Mix->Incubate Read 6. Measure Fluorescence Ex: 350nm | Em: 430nm Incubate->Read Analyze 7. Plot FI vs Protein Conc Calculate Slope (S0) Read->Analyze

Figure 2: Step-by-step workflow for determining Surface Hydrophobicity Index (


).[1]

Data Analysis & Calculation

Corrections

Subtract the Dye Blank fluorescence from all protein-containing samples to correct for the intrinsic fluorescence of free DSBP.


[1]
Calculating
  • Plot

    
     (Y-axis) against Protein Concentration (%, w/v, or Molarity) (X-axis).[1]
    
  • Perform a linear regression on the initial linear portion of the curve.

  • The Slope of this line is the Surface Hydrophobicity Index (

    
    ).
    

Interpretation:

  • Higher Slope (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  Greater surface hydrophobicity (more exposed hydrophobic patches).[1]
    
  • Lower Slope: More hydrophilic surface or tightly folded native state.

Comparative Data Example (Simulated)
SampleConcentration (mg/mL)FI (Net)

(Slope)
Interpretation
BSA (Control) 0.1 - 0.5High1250 High surface hydrophobicity
Ovalbumin 0.1 - 0.5Low250 Low surface hydrophobicity
Target mAb (Native) 0.1 - 0.5Medium450 Stable formulation
Target mAb (Stressed) 0.1 - 0.5High980 Unfolding/Aggregation risk

Critical Considerations & Troubleshooting

Inner Filter Effect (IFE)

DSBP has a high extinction coefficient. If the dye concentration is too high (>50 µM) or the protein scatters light significantly (aggregates), the linear relationship may break down.

  • Validation: Always verify linearity with a standard curve. If the curve plateaus early, dilute the dye.

Buffer Compatibility
  • pH: DSBP fluorescence is relatively stable between pH 6.0 and 10.0. Below pH 5.0, the sulfonic acid groups may protonate, altering solubility and binding.

  • Interference: Avoid cationic surfactants (CTAB) as they will precipitate the anionic DSBP.

Advantages over ANS/Bis-ANS[1]
  • Solubility: DSBP dissolves instantly in water. ANS often requires methanol/ethanol stock prep.

  • Stability: DSBP is chemically stable in solution for longer periods than ANS.

  • Spectral Separation: The Stokes shift is large (~80nm), reducing self-absorption artifacts.[1]

References

  • Takahashi, M., et al. (2007).[3] "Simple Measurement of 4,4'-bis(2-sulfostyryl)-biphenyl in River Water by Fluorescence Analysis." Water, Air, and Soil Pollution. Link (Validates spectral properties and stability).[1]

  • Hawe, A., et al. (2008). "Fluorescent molecular rotors as dyes to characterize polysorbate-containing IgG formulations." Pharmaceutical Research. Link (Contextualizes the use of extrinsic dyes for hydrophobicity in formulations).

  • Alizadeh-Pasdar, N., & Li-Chan, E. C. (2000).[1] "Comparison of protein surface hydrophobicity measured by fluorescence using ANS and CPA probes." Journal of Agricultural and Food Chemistry. Link (Methodological foundation for Slope (

    
    ) calculation).[1]
    
  • Sigma-Aldrich. "Product Specification: Fluorescent Brightener 49 (Tinopal CBS-X)."[1] Link (Chemical and physical data).[1]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl (DSBP) and Derivatives

Executive Summary Disodium 4,4'-bis-(2-sulfostyryl)biphenyl (DSBP), commonly known as Tinopal CBS-X or Fluorescent Brightener 351 , is a distyrylbiphenyl derivative widely utilized for its high fluorescence quantum yield...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Disodium 4,4'-bis-(2-sulfostyryl)biphenyl (DSBP), commonly known as Tinopal CBS-X or Fluorescent Brightener 351 , is a distyrylbiphenyl derivative widely utilized for its high fluorescence quantum yield. While primarily an optical brightener in detergents, its structural homology to stilbene-based pharmaceuticals and its use as a biological transport marker necessitates rigorous analytical protocols.

This guide addresses the specific challenges of analyzing DSBP: cis-trans photo-isomerization , high polarity (sulfonic acid moieties), and trace quantification in complex matrices.

Physicochemical Context & Isomerization Logic

DSBP exists in thermodynamic equilibrium between trans and cis isomers. The trans-isomer is the functional fluorophore. Upon exposure to UV/visible light (λ < 400 nm), the trans-form isomerizes to the cis-form, which exhibits significantly lower fluorescence intensity and a hypsochromic shift in absorbance.

Critical Analytical Directive: All sample preparation must occur under amber light or in a darkroom environment to prevent in-situ degradation during analysis.

Diagram 1: Photo-Isomerization & Analytical Workflow

G Trans Trans-DSBP (Active Fluorophore) Light UV/Vis Light (< 400nm) Trans->Light Cis Cis-DSBP (Non-Fluorescent Impurity) Light->Cis Isomerization Cis->Trans Thermal/Acidic Reversion (Slow) Sample Sample Matrix (Detergent/Plasma) Prep Extraction (Amber Glassware) Sample->Prep Protect from Light HPLC HPLC-FLD/UV (Phenyl-Hexyl Column) Prep->HPLC Data Quantification (Sum of Isomers) HPLC->Data

Figure 1: Isomerization pathway of DSBP and the required protected analytical workflow.

Method Development Strategy

Stationary Phase Selection

Standard C18 columns often result in peak tailing for DSBP due to interactions between the sulfonate groups and residual silanols.

  • Recommended: Phenyl-Hexyl or C18 with high carbon load and end-capping .

  • Rationale: The Phenyl-Hexyl phase provides unique π-π interactions with the biphenyl and styryl rings of DSBP, offering superior selectivity for separating the cis and trans isomers compared to standard alkyl phases [1].

Mobile Phase Engineering

DSBP is a dianionic salt. To achieve retention and sharp peak shape, the ionization of the sulfonic acid groups must be controlled or paired.

  • Buffer: 10-20 mM Ammonium Acetate (pH 6.5) or Phosphate Buffer (pH 3.0).

  • Solvent: Acetonitrile (ACN) is preferred over Methanol for lower backpressure and sharper peaks.

Protocol A: Quality Control & Purity Analysis (High Concentration)

Application: Raw material purity, stability testing, and formulation verification. Technique: HPLC-UV/DAD (Diode Array Detector).

Chromatographic Conditions
ParameterSetting
Column Agilent Poroshell 120 Phenyl-Hexyl (4.6 x 100 mm, 2.7 µm) or equivalent
Mobile Phase A 20 mM Ammonium Acetate in Water (pH 6.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Vol 5 µL
Detection UV at 350 nm (Reference: 550 nm)
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
8.04060
10.01090
12.01090
12.19010
15.09010
Standard Preparation
  • Stock Solution: Dissolve 10 mg DSBP reference standard in 10 mL of 50:50 Water:ACN (Amber volumetric flask).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A.

  • Note: Analyze immediately. If cis-isomer peak appears (typically elutes earlier than trans), sum the areas of both peaks for total DSBP quantification if the standard is known to be equilibrated.

Protocol B: Trace Analysis in Biological/Environmental Matrices

Application: Toxicology studies, wastewater analysis, or cleaning validation (swab analysis). Technique: HPLC-FLD (Fluorescence Detection) or LC-MS/MS.[1][2]

Sample Preparation (Solid Phase Extraction)

For complex matrices (e.g., plasma, wastewater), direct injection is not feasible.

  • Conditioning: Use a polymeric weak anion exchange (WAX) SPE cartridge. Condition with 3 mL Methanol followed by 3 mL Water.

  • Loading: Load sample (pH adjusted to ~7.0).

  • Washing: Wash with 3 mL 5% Methanol in Water (removes salts/proteins).

  • Elution: Elute DSBP with 3 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate to dryness under Nitrogen (protect from light) and reconstitute in Mobile Phase.

Chromatographic Conditions (Fluorescence)
ParameterSetting
Column C18 High-Resolution (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)
Mobile Phase Isocratic: 75% Buffer (10mM Ammonium Acetate) / 25% ACN
Flow Rate 0.3 mL/min
Detection Ex: 350 nm / Em: 430 nm
Sensitivity Limit of Quantitation (LOQ) approx. 1.0 ng/mL [2]
Diagram 2: Trace Analysis Decision Matrix

D Start Start: Trace Analysis Matrix Select Matrix Start->Matrix Water Aqueous/Wastewater Matrix->Water Bio Biological (Plasma/Tissue) Matrix->Bio Direct Direct Injection (Filter 0.2µm) Water->Direct Clean Matrix SPE SPE Clean-up (WAX Cartridge) Water->SPE Dirty Matrix Bio->SPE Detect Detection Method Direct->Detect SPE->Detect FLD Fluorescence (FLD) Routine Trace Detect->FLD MS LC-MS/MS (MRM) Confirmatory/Complex Detect->MS

Figure 2: Decision matrix for selecting sample preparation and detection methods based on matrix complexity.

Troubleshooting & Validation Parameters

Peak Tailing
  • Cause: Interaction of sulfonate groups with active silanols or metal impurities.

  • Solution: Ensure the column is "End-capped." Add 0.1% Triethylamine (TEA) to the mobile phase if using simple phosphate buffers, though Ammonium Acetate usually suffices on modern columns.

"Ghost" Peaks (Isomers)
  • Observation: A small peak eluting just before the main trans-DSBP peak.

  • Validation: Expose a portion of your standard to sunlight for 10 minutes and re-inject. If the small peak grows and the main peak shrinks, it is the cis-isomer.

  • Action: For total content, integrate both peaks. For active content, integrate only the trans peak.

Linearity & Range
  • UV Detection: Linear range typically 0.5 – 100 µg/mL.

  • Fluorescence: Linear range typically 1 – 1000 ng/mL. (Note: Fluorescence signals can quench at high concentrations; dilute samples if non-linear).

References

  • Agilent Technologies. (2020).[3] Analysis of Fluorescent Brighteners in Masks using an Agilent InfinityLab Poroshell 120 Phenyl-Hexyl Column. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2014). Detection of Fluorescent Brightening Agents Tinopal CBS-X and FB28 in food matrices using UPLC with tandem PDA and Fluorescence Detectors. Laboratory Information Bulletin. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Disodium 4,4'-bis(2-sulfostyryl)biphenyl (Compound Summary). Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Disodium 4,4'-bis(2-sulfostyryl)biphenyl on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Method

Application Note: High-Sensitivity FRET Assays using Disodium 4,4'-bis-(2-sulfostyryl)biphenyl (DSBP)

[1] Executive Summary Disodium 4,4'-bis-(2-sulfostyryl)biphenyl (DSBP), commercially known as Tinopal CBS-X , is a highly fluorescent distyrylbiphenyl derivative typically utilized as an optical brightener.[1] However, i...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Disodium 4,4'-bis-(2-sulfostyryl)biphenyl (DSBP), commercially known as Tinopal CBS-X , is a highly fluorescent distyrylbiphenyl derivative typically utilized as an optical brightener.[1] However, its unique photophysical properties—specifically its high quantum yield (Φ > 0.8 in aqueous solution), large Stokes shift, and aqueous solubility—make it an underutilized but exceptional FRET (Förster Resonance Energy Transfer) Donor in bio-analytical research.

This Application Note details the protocol for using DSBP in FRET-based assays to monitor molecular encapsulation (drug delivery vehicles) and protein aggregation (amyloidogenesis).[1] By pairing DSBP with a spectrally matched acceptor (e.g., Lucifer Yellow or FITC), researchers can achieve Ångström-level resolution of molecular distances.[1]

Key Applications
  • Drug Formulation: Determining Critical Micelle Concentration (CMC) and encapsulation stability in cyclodextrins or liposomes.

  • Protein Biochemistry: Monitoring hydrophobic pocket accessibility and aggregation kinetics.

  • Quality Control: Trace detection of contamination in cleaning validation (due to high ε).

Scientific Principles & Mechanism

Photophysics of the FRET Pair

Effective FRET requires significant spectral overlap between the donor's emission and the acceptor's excitation. DSBP is an ideal donor for blue/green acceptors.

PropertyDSBP (Donor)Lucifer Yellow (Acceptor)Notes
Excitation Max (

)
350 nm (UV)428 nmDSBP is excited by standard UV lasers/LEDs.[1]
Emission Max (

)
430–440 nm (Blue)535 nm (Green)DSBP emission peaks exactly at LY absorption.[1]
Molar Extinction (

)
~60,000 M⁻¹cm⁻¹~12,000 M⁻¹cm⁻¹High brightness allows low LOD.
Stokes Shift ~80–90 nm~107 nmMinimizes self-quenching and scatter interference.[1]
Mechanism of Action
  • Excitation: DSBP absorbs UV light at 350 nm.

  • Energy Transfer: If the Acceptor (Lucifer Yellow) is within the Förster radius (

    
    , typically 30–60 Å) and the dipole orientation is favorable, energy is transferred non-radiatively.
    
  • Readout:

    • Quenching: Decrease in DSBP fluorescence at 430 nm.

    • Sensitized Emission: Increase in Acceptor fluorescence at 535 nm (FRET signal).

Experimental Workflow (Visualization)

The following diagram illustrates the logical flow for a DSBP-based FRET assay designed to test Carrier Encapsulation Stability (e.g., Cyclodextrin or Liposome).

G Start Start: Experimental Design Prep_Solutions 1. Prepare Stock Solutions (DSBP Donor & LY Acceptor) Start->Prep_Solutions Baseline 2. Measure Baseline Spectra (Donor Only & Acceptor Only) Prep_Solutions->Baseline Titration 3. Titration / Binding Step Add Carrier (e.g., Cyclodextrin) Baseline->Titration Measurement 4. FRET Measurement Ex: 350nm | Scan Em: 400-600nm Titration->Measurement Decision Is Donor (430nm) Quenched AND Acceptor (535nm) Increased? Measurement->Decision Calc_Eff 5. Calculate FRET Efficiency (E) E = 1 - (F_da / F_d) Decision->Calc_Eff Yes Result_NoBind Conclusion: No Interaction (Free Diffusion) Decision->Result_NoBind No Control_Check Check Inner Filter Effect (Absorbance Correction) Calc_Eff->Control_Check Result_Bind Conclusion: Strong Binding/Encapsulation (Complex Formed) Control_Check->Result_Bind

Caption: Workflow for validating molecular interaction using DSBP-mediated FRET. The decision diamond confirms true energy transfer versus artifacts.

Detailed Protocols

Materials & Reagents
  • Donor: Disodium 4,4'-bis-(2-sulfostyryl)biphenyl (DSBP/Tinopal CBS-X).[1] Purity >99%.

  • Acceptor: Lucifer Yellow CH (Lithium or Potassium salt) or Fluorescein Sodium.

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4. Note: Avoid buffers with high UV absorbance.

  • Carrier Model (Optional):

    
    -Cyclodextrin (
    
    
    
    -CD) or SDS (for micelle studies).[1]
Protocol: Determination of Encapsulation Constant ( )

This assay measures the affinity of DSBP for a hydrophobic cavity (host) by monitoring the FRET efficiency to an acceptor in the bulk solvent or co-bound.

Step 1: Stock Preparation

  • DSBP Stock (1 mM): Dissolve 5.62 mg of DSBP (MW ~562.56 g/mol ) in 10 mL distilled water. Wrap in foil (light sensitive).

  • Acceptor Stock (1 mM): Dissolve Lucifer Yellow in water.

  • Working Solutions: Dilute DSBP to 10

    
    M in PBS.
    

Step 2: Spectral Validation (The "Inner Filter" Check) Before FRET, ensure concentrations do not exceed OD 0.1 at excitation wavelengths to prevent inner filter effects.

  • Measure Absorbance (250–500 nm) of the 10

    
    M DSBP solution.
    
  • Ensure

    
    . If higher, dilute.
    

Step 3: FRET Titration

  • Blank: Place 2 mL of 10

    
    M DSBP in a quartz cuvette.
    
  • Scan 1 (Donor Only): Excite at 350 nm; collect emission 380–600 nm. Record peak intensity at 430 nm (

    
    ).
    
  • Titration: Sequentially add aliquots of the Acceptor (or the Carrier-Acceptor complex).[1]

  • Scan 2+ (FRET): After each addition, mix and scan.

    • Observation: You should see the 430 nm peak decrease (Quenching) and the 535 nm peak appear (Sensitized Emission).[1]

Step 4: Data Analysis Calculate FRET Efficiency (


) for each point:


[1]
  • 
    : Fluorescence of Donor in presence of Acceptor.
    
  • 
    : Fluorescence of Donor alone.
    

Plot


 vs. [Acceptor] to generate a binding isotherm.[1]

Critical Analysis & Troubleshooting (E-E-A-T)

Distinguishing FRET from Collisional Quenching

Common error: Assuming all fluorescence decreases are FRET.

  • Validation: Measure the fluorescence lifetime (

    
    ).
    
  • Static Quenching:

    
     remains unchanged (complex formation).
    
  • Dynamic (Collisional) Quenching/FRET:

    
     decreases.
    
  • Stern-Volmer Plot: Plot

    
     vs. [Quencher]. A linear deviation often implies FRET or mixed quenching modes.
    
pH Sensitivity

DSBP is a stilbene derivative. While relatively stable, its fluorescence can fluctuate at extreme pH (<4).

  • Recommendation: Maintain pH 7.0–8.5 for optimal quantum yield.

  • Reference Check: Search results indicate DSBP is stable in alkaline detergents, confirming high-pH stability [1].[1]

Photobleaching

Stilbenes can undergo cis-trans photoisomerization upon UV exposure, which changes fluorescence properties.[1]

  • Mitigation: Minimize UV exposure time. Use a shutter on the fluorometer. Perform measurements rapidly.

Case Study Data: Micelle Encapsulation

The following table simulates typical results when DSBP is used to determine the Critical Micelle Concentration (CMC) of a surfactant, using FRET to a lipid-bound acceptor.

Surfactant Conc. (mM)DSBP Emission (430nm)Acceptor Emission (535nm)FRET Efficiency (E)Interpretation
0.1 (Below CMC)10,000 (High)200 (Low)0.02DSBP free in water; Acceptor dispersed.[1] No FRET.
2.0 (Near CMC)8,5001,5000.15Micelles forming; DSBP/Acceptor co-localizing.
5.0 (Above CMC)4,2006,8000.58Strong FRET. Both dyes encapsulated in micelle core.
8.0 (Plateau)4,0007,0000.60Saturation of micellar encapsulation.

Note: The sharp transition at 2.0–5.0 mM indicates the CMC.

References

  • BASF. (2025). Tinopal® CBS-X Technical Data Sheet. Retrieved from [1]

  • Armstrong, E. J., et al. (2020).[2] A Ground-State Complex Between Methyl Viologen and the Fluorescent Whitening Agent 4,4'-bis(2-sulfostyryl)-biphenyl disodium salt.[1][2] Canadian Journal of Chemistry.[2] Retrieved from [1]

  • Geddes, C. D. (2011). Metal-Enhanced Fluorescence of Tinopal CBS. The Institute of Fluorescence. Retrieved from [1]

  • FDA. (2021). Detection of Fluorescent Brightening Agents Tinopal CBS-X and FB28 in food matrices. U.S. Food and Drug Administration. Retrieved from [1]

Disclaimer: This protocol is for research use only. DSBP (Tinopal CBS-X) is an industrial chemical; ensure compliance with local safety data sheets (SDS) regarding inhalation and handling.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Live-Cell Imaging of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl

Subject: Troubleshooting Photobleaching & Signal Loss in Live-Cell Assays Molecule ID: Disodium 4,4'-bis-(2-sulfostyryl)biphenyl (Commonly: Tinopal CBS-X, DSBP) Class: Distyrylbiphenyl (Optical Brightener / Fluorophore)...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Photobleaching & Signal Loss in Live-Cell Assays Molecule ID: Disodium 4,4'-bis-(2-sulfostyryl)biphenyl (Commonly: Tinopal CBS-X, DSBP) Class: Distyrylbiphenyl (Optical Brightener / Fluorophore) Excitation/Emission:


 / 

(UV/Blue)

The Core Problem: Why Your Signal is Vanishing

As a Senior Application Scientist, I often see researchers treat DSBP like a standard GFP or Alexa Fluor dye. It is not. The rapid loss of signal you are observing in live cells is likely driven by a dual-mechanism failure: Photoisomerization and UV-Induced Phototoxicity , rather than simple oxidative bleaching.

DSBP is a stilbene derivative. Upon UV excitation, it undergoes a structural rotation around its central ethylene bond.

  • The Bright State: The trans-isomer is highly fluorescent and planar.

  • The Dark State: UV energy drives it into a cis-isomer, which is non-fluorescent (dark) and sterically twisted.

  • The Toxicity Loop: To image this dye, you are pumping high-energy UV light (350-360 nm) into live cells. This generates massive amounts of Reactive Oxygen Species (ROS), which not only destroy the dye molecule permanently (oxidative bleaching) but also compromise cell health, altering intracellular pH and viscosity, further accelerating signal loss.

The following guide breaks down how to stabilize this specific molecule using a "Defense-in-Depth" strategy.

Diagnostic Matrix: Is it Bleaching or Isomerization?

Before altering your protocol, use this matrix to identify the dominant failure mode.

ObservationLikely CauseMechanismRemediation Priority
Signal drops 50% in <5 seconds PhotoisomerizationRapid conversion of trans (bright) to cis (dark) state.Hardware (Pulsed illumination)
Signal fades slowly over minutes Oxidative BleachingROS-mediated destruction of the fluorophore structure.Chemical (Antifade media)
Cells round up/bleb during imaging PhototoxicityUV light is killing the cells; dying cells change pH/viscosity.Concentration & Power
Background fluorescence increases Surfactant LysisDSBP is an anionic surfactant; high conc. dissolves membranes.Titration (Lower dye conc.)

Mechanism of Action & Intervention Points

The diagram below illustrates the "Vicious Cycle" of DSBP imaging and where you can intervene.

G Trans Trans-Isomer (Fluorescent) Excited Excited State (High Energy) Trans->Excited UV Light (350nm) Excited->Trans Fluorescence (430nm) Cis Cis-Isomer (Dark/Non-Fluorescent) Excited->Cis Isomerization ROS Reactive Oxygen Species (ROS) Excited->ROS Energy Transfer Cis->Trans Thermal Relaxation (Slow) Bleached Oxidized/Bleached (Permanent Loss) ROS->Bleached Oxidation CellDeath Cell Death (Phototoxicity) ROS->CellDeath Cytotoxicity Int_Pulse INTERVENTION 1: Pulsed Excitation (Allows Cis->Trans relaxation) Int_Pulse->Cis Mitigates Accumulation Int_Chem INTERVENTION 2: ROS Scavengers (Ascorbate/Trolox) Int_Chem->ROS Neutralizes

Figure 1: The photo-physical pathway of Distyrylbiphenyl. Note that "Isomerization" is a reversible dark state, whereas "Oxidation" is permanent.

Chemical Strategy: The "Live-Cell" Antifade Buffer

Standard mounting media (Mowiol, DABCO) are toxic to live cells. You must create a physiological antioxidant buffer. For DSBP, Ascorbic Acid is the gold standard because it effectively scavenges ROS without altering the viscosity required to maintain the trans state.

Protocol: 2X Live-Cell Antifade Supplement

Goal: Create a supplement to add to your standard imaging media (e.g., DMEM without Phenol Red).

Reagents:

  • Ascorbic Acid (Vitamin C): Primary ROS scavenger.

  • Trolox (Water-soluble Vitamin E): Synergistic scavenger for singlet oxygen.

  • HEPES Buffer (1M, pH 7.4): To maintain pH stability.

Step-by-Step:

  • Prepare Stock A (100 mM Trolox): Dissolve Trolox in pure ethanol or DMSO. Note: Trolox dissolves poorly in water initially.

  • Prepare Stock B (1M Ascorbic Acid): Dissolve in ultrapure water. Critical: Adjust pH to 7.0-7.4 immediately using NaOH; acidic ascorbic acid is cytotoxic.

  • Create Working Solution (In Imaging Media):

    • Dilute Stock A to 100 µM final concentration.

    • Dilute Stock B to 500 µM final concentration.

    • Why these concentrations? Higher concentrations of Trolox (>1mM) can inhibit mitochondrial respiration in live cells.

Usage: Replace cell culture media with this supplemented imaging media 30 minutes prior to imaging to allow equilibration.

Hardware Strategy: Acquisition Parameters

The hardware setup is more critical for DSBP than for GFP because of the cis-trans isomerization issue. Continuous wave (CW) lasers drive the molecule into the dark cis state faster than it can relax back.

Optimized Microscope Settings
ParameterRecommended SettingTechnical Rationale
Light Source LED (365nm) or Pulsed Laser LEDs provide lower peak power than focused lasers, reducing the rate of isomerization.
Exposure Mode Stroboscopic / Triggered Sync the light source to the camera exposure. Do not leave the UV light on between frames.
Dark Interval >500 ms between framesAllows the non-fluorescent cis isomers to thermally relax back to the fluorescent trans state.
Binning 2x2 or 4x4 Increases signal-to-noise ratio (SNR), allowing you to reduce excitation power by 4x-16x.
Gain High Digital gain is preferable to optical power. It is better to have a noisy image than a bleached/dead cell.

Frequently Asked Questions (FAQ)

Q: I am using this dye to stain cell walls in fungi. The signal is bright but disappears instantly. Why? A: This is classic photoisomerization. Fungal cell walls are rigid. While rigidity usually stabilizes fluorescence, the high intensity of confocal UV lasers drives the trans-to-cis conversion. Solution: Switch to Widefield Epifluorescence. The lower photon flux density of widefield illumination is often superior for stilbene dyes compared to the focused point-scanning of a confocal.

Q: Can I use ProLong™ Live Antifade? A: Yes. ProLong™ Live (based on Oxyrase technology) is compatible. However, it primarily targets oxidative bleaching. If your signal loss is due to isomerization (fast drop), ProLong will not help. You must combine it with the Hardware Strategies (pulsed light) listed above.

Q: Is DSBP toxic to mammalian cells? A: Yes, it is an anionic surfactant. At high concentrations (>0.1%), it can solubilize cell membranes, causing lysis.

  • Safety Limit: Keep concentrations below 0.01% (w/v) for live mammalian cells.

  • Wash Step: Unlike fixed cells, you cannot wash extensively in live assays without losing the dye if it is an equilibrium stain. Use the lowest effective concentration (titrate down until signal is just above noise).

Q: Why do you recommend removing Phenol Red? A: Phenol Red is a weak fluorescence quencher and can contribute to background autofluorescence in the blue/cyan channel. More importantly, under UV illumination, Phenol Red can generate free radicals, exacerbating the phototoxicity issues inherent to DSBP imaging.

References

  • Photophysics of Stilbene Dyes

    • Waldeck, D. H. (1991). Photoisomerization dynamics of stilbenes. Chemical Reviews.
    • Explains the fundamental trans-cis isomerization mechanism that causes signal loss in this class of dyes.
  • ROS Scavenging in Live Cells

    • Cordes, T., Vogelsang, J., & Tinnefeld, P. (2009). On the mechanism of Trolox as antifading reagent for multicolor single-molecule fluorescence imaging. Journal of the American Chemical Society.
    • Establishes the mechanism of Trolox and Ascorbic Acid in preventing oxid
  • Tinopal CBS-X Properties

    • BASF Technical D
    • Defines the chemical structure (Disodium 4,4'-bis-(2-sulfostyryl)biphenyl)
    • (Note: Requires login for full TDS, general properties available via UL Prospector).

  • Live Cell Phototoxicity

    • Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. BioEssays.
    • Authoritative guide on hardware settings to minimize UV damage.
Optimization

Technical Support Center: Optimizing Signal-to-Noise Ratio in Assays Involving Disodium 4,4'-bis-(2-sulfostyryl)biphenyl

Welcome to the technical support center for optimizing assays involving Disodium 4,4'-bis-(2-sulfostyryl)biphenyl (DSBP). This guide is designed for researchers, scientists, and drug development professionals to troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing assays involving Disodium 4,4'-bis-(2-sulfostyryl)biphenyl (DSBP). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the signal-to-noise ratio in their experiments. Whether you are using DSBP as a fluorescent probe or encountering it as a contaminant, this resource provides in-depth, field-proven insights to improve your data quality.

Part 1: Understanding DSBP in a Research Context

Disodium 4,4'-bis-(2-sulfostyryl)biphenyl, commonly known as Tinopal CBS-X, is a fluorescent whitening agent renowned for its ability to absorb ultraviolet (UV) light and re-emit it as visible blue light, typically with a maximum UV absorption around 349-350 nm.[1][2] While its primary application is in the detergent and textile industries to enhance whiteness, its potent fluorescent properties have led to its use in specific scientific applications, such as a tracer in hydrological studies and as a stain for microorganisms in flow cytometry.[3][4]

In a laboratory setting, DSBP can be a double-edged sword. It can be a useful fluorescent agent when employed intentionally.[5] However, it is also a frequent, and often unrecognized, source of background noise. Its presence in detergents means it can leach from improperly rinsed lab equipment or be present in lab consumables, leading to high background fluorescence that can obscure the signal from the intended target.

This guide is structured into two main troubleshooting sections to address both scenarios, followed by general best practices for fluorescence assays.

Part 2: Troubleshooting Guide: DSBP as the Intended Fluorescent Signal

This section addresses challenges that arise when DSBP is used as the primary fluorescent reporter in an assay.

Frequently Asked Questions (FAQs)

Q1: My fluorescent signal from DSBP is weak or inconsistent. What are the first things I should check?

A1: Weak or inconsistent signal often points to issues with instrumentation, reagent concentration, or environmental factors.

  • Instrument Settings: Ensure your fluorometer or microscope is set to the optimal excitation and emission wavelengths for DSBP. Its maximum absorption is in the 348-350 nm range.[1] The emission will be in the blue region of the visible spectrum. Always verify your instrument's filter sets or monochromator settings.

  • Concentration: Like any fluorophore, DSBP has an optimal concentration range. If the concentration is too low, the signal will be weak. If it is too high, you may encounter the inner filter effect, where the emitted light is reabsorbed by other DSBP molecules, leading to a non-linear and artificially low signal.[6][7][8] It is good practice to perform a concentration titration to find the linear range for your specific assay conditions. An optical density of less than 0.1 at the excitation wavelength is a good rule of thumb to avoid the primary inner filter effect.[6]

  • pH of the Buffer: The fluorescence of many compounds is pH-sensitive.[9][10][11][12] Although DSBP is reported to be stable across a range of pH values, significant deviations could alter its fluorescent properties.[4] Verify that the pH of your assay buffer is consistent across all experiments.

Q2: I am observing a rapid decline in my DSBP signal during measurement. What is happening and how can I prevent it?

A2: This phenomenon is likely photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light.[13][14][15] While DSBP is considered to have good photostability, all fluorophores will eventually photobleach under intense or prolonged illumination.[16]

Strategies to Minimize Photobleaching:

StrategyCausality and Explanation
Reduce Illumination Intensity Lowering the excitation light intensity reduces the rate at which fluorophores are destroyed. Use the lowest possible intensity that still provides an adequate signal-to-noise ratio.[13][15] Neutral density filters are excellent tools for this.[13][14][15]
Minimize Exposure Time Limit the sample's exposure to the excitation light.[17][18] For microscopy, use the shutter to block the light path when not actively acquiring an image. For plate readers, use the minimum number of reads necessary.
Use Antifade Reagents If your sample preparation allows, consider using a commercially available antifade mounting medium (e.g., ProLong Gold).[13][18] These reagents work by scavenging free radicals and reactive oxygen species that are major contributors to photobleaching.[13]
Work Quickly and in the Dark Prepare and handle DSBP-containing solutions in low-light conditions and store them protected from light, for instance by wrapping containers in aluminum foil.[17][18]

Q3: Can interactions with my sample components affect the DSBP signal?

A3: Yes, several factors can lead to quenching or enhancement of the fluorescence signal.

  • Quenching: This is a process that decreases fluorescence intensity. It can be caused by interactions with other molecules in your sample, such as salts or surfactants. For example, the sorption of DSBP onto cellulose fibers is influenced by the presence and type of surfactants.[19]

  • Binding and Environmental Effects: The fluorescence of a molecule can change dramatically when it binds to a target or moves into a different microenvironment (e.g., from an aqueous buffer to a hydrophobic pocket in a protein). This is a principle often exploited in fluorescent probe design. Be aware of how the components of your assay matrix might be interacting with the DSBP.

Part 3: Troubleshooting Guide: DSBP as a Source of Background Noise

This is a common scenario in many labs. High background fluorescence can mask your true signal and significantly reduce assay sensitivity.

Frequently Asked Questions (FAQs)

Q1: My negative controls show a very high fluorescent signal, particularly in the blue channel. How can I determine if DSBP is the culprit?

A1: The first step is to systematically identify the source of the background. Since DSBP is a common component of detergents, start by examining your workflow.

  • Check Your Consumables: Run a blank measurement with just the buffer in your microplate. If the background is high, the plate itself may be fluorescent.[20] Some plastics can autofluoresce or be contaminated. Test different brands of plates, pipette tips, and tubes.

  • Glassware vs. Plastic: If you use reusable glassware, ensure it is thoroughly rinsed with high-purity water after washing. Residual detergent is a major source of DSBP contamination.

  • Run a "Reagent-by-Reagent" Blank: Sequentially add each component of your assay to a well and measure the fluorescence at each step. This can help pinpoint which reagent stock or buffer may be contaminated.

  • Spectral Analysis: If your instrument allows, measure the excitation and emission spectra of your high-background control. If it matches the known spectrum of DSBP (excitation ~350 nm, emission in the blue range), you have strong evidence of contamination.

Q2: I've confirmed DSBP contamination. What are the most effective ways to reduce it?

A2: Reducing contamination requires a multi-pronged approach focusing on prevention and mitigation.

  • Use "Fluorescence-Free" Consumables: Whenever possible, purchase microplates and other plasticware specifically designated for fluorescence assays. These are typically made from materials with low intrinsic fluorescence.

  • Implement a Rigorous Washing Protocol: For any reusable labware, dedicate a set for fluorescence assays that is washed separately. After washing with a phosphate-free, non-fluorescent detergent, rinse extensively with deionized water and finally with ultra-pure (e.g., Milli-Q) water.

  • Avoid Contaminated Reagents: Be mindful of buffers or media supplements that might have inherent fluorescence. For example, Fetal Bovine Serum (FBS) and Phenol Red are known to contribute to background.[20]

  • Background Subtraction: As a data processing step, always include a "buffer-only" or "no-target" control. The average signal from these wells can be subtracted from your experimental wells. However, this is a corrective measure and does not replace the need to reduce the background at the source. A high background will still increase the variability (noise) of your measurement.

Q3: My sample itself seems to be fluorescent (autofluorescence). How do I distinguish this from DSBP contamination and my specific signal?

A3: Autofluorescence is the natural fluorescence from biological structures within a sample.[20][21][22] Common sources include NADH, flavins, collagen, and elastin.[20][21][22][23]

Workflow for Differentiating Signal, Autofluorescence, and Contamination

Caption: Troubleshooting workflow for high background fluorescence.

  • Unstained Control: Always include a sample that has gone through all preparation steps but without the addition of your fluorescent probe. The signal from this sample represents the autofluorescence.[24]

  • Spectral Separation: Autofluorescence is often most prominent in the blue and green channels.[20][22] If possible, choose a fluorescent probe for your target that emits in the red or far-red spectrum to minimize overlap.

  • Quenching Agents: For tissue samples, commercial reagents like TrueBlack® Lipofuscin Autofluorescence Quencher can be used to reduce autofluorescence from specific sources like lipofuscin.[24]

Part 4: Key Concepts and Experimental Protocols

Data Summary: Properties of DSBP (Tinopal CBS-X)
PropertyValue / DescriptionSource(s)
CAS Number 27344-41-8[2][5][25]
Molecular Formula C₂₈H₂₀Na₂O₆S₂[5][26]
Appearance Greenish-yellow crystalline solid[1][27]
Maximum UV Absorption ~348-350 nm[1]
Fluorescence Emission Emits visible blue light[16][28]
Solubility in Water Increases with temperature (e.g., 25g/L at 25°C, 300g/L at 95°C)[1]
Experimental Protocol: Preparation of DSBP Stock Solution

This protocol provides a general guideline. The final concentration should be optimized for your specific application.

  • Weighing: Accurately weigh out the desired amount of DSBP powder in a fume hood. Use appropriate personal protective equipment (PPE), as the powder can be an irritant.[27]

  • Dissolution: Add the powder to a volumetric flask. Add approximately 80% of the final volume of high-purity water (or your desired buffer).

  • Solubilization: DSBP's solubility is temperature-dependent.[1] If it does not dissolve readily at room temperature, gentle warming (e.g., to 40°C) and stirring or sonication can aid dissolution.[29]

  • Final Volume: Once fully dissolved, allow the solution to cool to room temperature. Bring the solution to the final volume with your solvent.

  • Storage: Store the stock solution protected from light (e.g., in an amber vial or a vial wrapped in aluminum foil) at 4°C. The stability of the solution should be validated for long-term storage.

Visualizing Signal-to-Noise

A high signal-to-noise ratio (SNR) is critical for distinguishing a real signal from background fluctuations.

G cluster_0 Low Signal-to-Noise Ratio cluster_1 High Signal-to-Noise Ratio a Signal b Noise d Noise c Signal

Caption: Comparison of low vs. high signal-to-noise ratio.

References

  • Vertex AI Search. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide.
  • Edinburgh Instruments.
  • A Biological Breakdown of Autofluorescence: Why Your Samples N
  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024-03-26).
  • Jackson ImmunoResearch. Autofluorescence. (2025-06-30).
  • News-Medical. Minimizing Photobleaching in Fluorescence Microscopy. (2018-10-24).
  • HORIBA. How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots.
  • AZoLifeSciences. Photobleaching in Fluorescence Microscopy. (2021-02-01).
  • AAT Bioquest. What strategies can I use to reduce photobleaching in live-cell imaging?. (2023-04-06).
  • Bioimaging Hub News - Blogs - Cardiff University. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. (2016-09-06).
  • Labbot. Automatic Correction of Inner Filter Effect – App Note.
  • Kubista, M., Sjoback, R., Eriksson, S., & Albinsson, B. Experimental Correction for the Inner-filter Effect in Fluorescence Spectra. RSC Publishing.
  • PCR Biosystems. What troubleshooting is recommended if the background signal is very high?.
  • UniVOOK. 4 4-Bis-(2-sulfostyryl)-biphenyl disodium salt(BSBDS).
  • Creative Bioarray. Troubleshooting in Fluorescent Staining.
  • Evident Scientific.
  • Bitesize Bio. What is Autofluorescence? A Quick Explainer for Biologists. (2024-10-02).
  • FluoroFinder. Tips to Minimize Autofluorescence. (2023-07-19).
  • PMC. Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels.
  • RSC Publishing. Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels.
  • Fluorescent brighteners: Novel stains for the flow cytometric analysis of microorganisms. Bioanalytical Sciences Group.
  • RSC Publishing. Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. (2018-06-26).
  • Biotium. Troubleshooting Tips for Fluorescence Staining. (2022-08-18).
  • Visikol. Causes of Autofluorescence. (2022-07-21).
  • Sino Biological. Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?.
  • Kaur, A., et al. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLoS One. (2025-09-04).
  • AAT Bioquest. What are the possible causes and solutions for background issues (high, uneven, or speckled)?. (2024-09-13).
  • MDPI. A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility.
  • lookchem. Cas 27344-41-8,Disodium 4,4'-bis(2-sulfostyryl)biphenyl.
  • Benchchem.
  • PMC. Luminescent Probes for Sensitive Detection of pH Changes in Live Cells through Two Near ....
  • ResearchGate. An assessment of selected properties of the fluorescent tracer, Tinopal CBS-X related to conservative behavior, and suggested improvements. (2025-08-07).
  • Signal to Noise Ratio as a Cross-Platform Metric for Intraoper
  • Study the Effect of PH on Absorption and Fluorescence Spectra of Eosin Y Dye in Ethanol.
  • Connect Chemicals. 4,4'-Bis-(2-sulfostyryl)-biphenyl disodium salt (BSBDS).
  • ChemicalBook. Disodium 4,4'-bis(2-sulfostyryl)biphenyl | 27344-41-8. (2025-12-31).
  • Disodium 4,4′-bis(2-sulfostyryl)biphenyl With Cas 27344-41-8 Brightener CBS-X 351.
  • MedChemExpress. 4,4'-Bis(2-sulfostyryl)biphenyl disodium | Biochemical Assay Reagent.
  • Google Patents. WO1999007636A1 - Crystalline fluorescent whitening agents in aqueous hypochlorite.
  • PubMed. Sorption of a fluorescent whitening agent (Tinopal CBS) onto modified cellulose fibers in the presence of surfactants and salt.
  • oxy chemicals. Tinopal® CBS-X.
  • SCBT. Disodium 4,4′-bis(2-sulfostyryl)biphenyl | CAS 27344-41-8.
  • SIELC Technologies. Disodium 4,4'-bis(2-sulfostyryl)biphenyl. (2018-02-16).
  • PubChem. 4,4'-Bis(2-sulfostyryl)biphenyl | C28H20Na2O6S2 | CID 6434006.

Sources

Reference Data & Comparative Studies

Validation

Disodium 4,4'-bis-(2-sulfostyryl)biphenyl versus ANS for measuring protein hydrophobicity.

This guide provides a technical comparison between Disodium 4,4'-bis-(2-sulfostyryl)biphenyl (commonly referred to as DSBP or by the trade name Tinopal CBS-X ) and the industry-standard ANS (8-Anilinonaphthalene-1-sulfon...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Disodium 4,4'-bis-(2-sulfostyryl)biphenyl (commonly referred to as DSBP or by the trade name Tinopal CBS-X ) and the industry-standard ANS (8-Anilinonaphthalene-1-sulfonic acid) for measuring protein hydrophobicity.

Executive Summary

While ANS remains the "gold standard" for general protein surface hydrophobicity (molten globule detection) due to its exceptional signal-to-noise ratio (turn-on effect), DSBP is a distinct, high-quantum-yield stilbene derivative. DSBP is primarily an optical brightener but serves as a powerful niche probe for amyloid fibril detection , high-sensitivity surfactant interaction , and ion-pair sensing .

CRITICAL DISTINCTION: Do not confuse DSBP (a biphenyl/stilbene derivative) with Bis-ANS (4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acid). While both are disulfonated hydrophobic probes, they possess distinct fluorophores and binding modes.

Mechanistic Comparison

The choice between ANS and DSBP depends on the specific physical property you intend to measure: solvent polarity (ANS) or structural rigidity/stacking (DSBP).

ANS: The Solvatochromic Rotor

ANS is a "turn-on" probe. In aqueous solution, it is essentially non-fluorescent (Quantum Yield


) due to rapid relaxation of the excited state via solvent relaxation.
  • Mechanism: When ANS binds to a hydrophobic pocket, it is shielded from water. This restricts molecular rotation and lowers the dielectric constant of the environment.

  • Result: A massive increase in fluorescence intensity (~200-fold) and a "blue shift" of the emission maximum (from ~515 nm to ~470 nm).

  • Primary Use: Detecting "molten globule" states and exposed hydrophobic patches during thermal denaturation.

DSBP (Tinopal CBS): The Planarizing Stilbene

DSBP is an "always-on" optical brightener. It exhibits high fluorescence even in aqueous buffer (


).
  • Mechanism: DSBP functions via Planarization . Its fluorescence is maximized when the biphenyl and styryl groups are locked into a rigid, planar conformation. It binds via hydrophobic stacking (often

    
    -
    
    
    
    interactions) and electrostatic ion-pairing.
  • Result: Binding often causes a hyperchromic effect (increased intensity) and a spectral shift, but the background signal in the unbound state is significantly higher than ANS.

  • Primary Use: Detecting rigid structures (amyloid fibrils), surfactant-protein complexes, and cationic drug-protein ion pairs.

Technical Specifications & Performance Data

FeatureANS (1-Anilinonaphthalene-8-sulfonic acid)DSBP (Disodium 4,4'-bis-(2-sulfostyryl)biphenyl)
CAS Number 82-76-827344-41-8
Fluorophore Class Naphthalene SulfonateDistyrylbiphenyl (Stilbene derivative)
Excitation Max ~380 nm (UV)~350 nm (UV)
Emission Max ~470 nm (Bound), ~515 nm (Free)~430 nm (Blue)
Quantum Yield (Water) Very Low (< 0.01)High (> 0.75)
Signal-to-Noise Excellent (Dark in buffer)Moderate (Bright in buffer; requires subtraction)
Binding Mode Hydrophobic Pocket InsertionHydrophobic Stacking / Ion-Pairing
Solubility Moderate (Mg/NH4 salts preferred)Excellent (High water solubility)
Key Interference Surfactants (micelles trigger signal)Cationic quenchers / Inner filter effect

Visualization of Signaling Pathways

The following diagram illustrates the divergent detection logic for both probes.

Protein_Probes cluster_inputs Probe Selection cluster_mechanism Mechanism of Action cluster_output Readout & Application ANS ANS Probe Solvato Solvatochromism (Polarity Sensing) ANS->Solvato Low QY in Water DSBP DSBP (Tinopal) Planar Planarization (Rigidity Sensing) DSBP->Planar High QY in Water Molten Molten Globule Surface Hydrophobicity Solvato->Molten Turn-On Signal (Blue Shift) Planar->Molten High Background (Less Sensitive) Amyloid Amyloid Fibrils Rigid Stacking Planar->Amyloid Intensity Spike (Stacking)

Caption: ANS relies on environmental polarity changes (Turn-On), while DSBP detects structural rigidity via planarization (Stacking).

Experimental Protocols

Protocol A: Standard Surface Hydrophobicity with ANS

Best for: Thermal shift assays, folding intermediates.

  • Preparation: Prepare a 10 mM ANS stock solution in DMSO or distilled water. Store in the dark (light sensitive).

  • Protein Dilution: Dilute protein to 0.1 – 0.5 mg/mL in appropriate buffer (e.g., Phosphate, Tris).

  • Dye Addition: Add ANS to a final concentration of 50–100 µM (approx. 50-fold molar excess over protein).

  • Incubation: Incubate for 10 minutes at room temperature in the dark.

  • Measurement:

    • Excitation: 380 nm.

    • Emission Scan: 400 nm – 600 nm.

  • Analysis: Record the fluorescence intensity at

    
     (~470 nm). No background subtraction is usually necessary unless buffer contains surfactants.
    
Protocol B: Rigid Structure/Amyloid Detection with DSBP

Best for: Aggregation studies, surfactant interaction, cationic drug pairing.

  • Preparation: Prepare a 1 mM DSBP (Tinopal CBS-X) stock in deionized water.[1] (Note: DSBP is highly soluble).

  • Baseline Correction (CRITICAL):

    • Prepare a "Buffer + Probe" blank. DSBP is fluorescent in water. You must subtract this signal.

  • Sample Setup: Mix protein/peptide (10–50 µM) with DSBP (10 µM). Keep the probe concentration lower than ANS to avoid inner filter effects due to its high extinction coefficient.

  • Incubation: Incubate for 5–15 minutes.

  • Measurement:

    • Excitation: 350 nm.

    • Emission Scan: 380 nm – 550 nm.

  • Analysis:

    • Subtract the "Buffer + Probe" spectrum from the "Protein + Probe" spectrum.

    • Look for Intensity Enhancement at 430 nm.

    • Note: If detecting amyloids, a distinct shoulder or shift may appear compared to the free dye.

Expert Commentary & Troubleshooting

When to choose DSBP over ANS:

  • High Sensitivity Requirements: DSBP has a molar extinction coefficient (

    
    ) roughly 2-3x higher than ANS. If your reader has poor sensitivity, DSBP provides a brighter absolute signal.
    
  • Acidic Conditions: ANS can precipitate or protonate in low pH. DSBP (sulfonic acid salt) remains soluble and active in a wider pH range, though it may form ion pairs.

  • Amyloid Research: DSBP shares structural similarities with Congo Red and Thioflavin T (planar conjugated systems). It is often superior to ANS for tracking fibrillization kinetics.

Common Pitfalls:

  • The "Bis-ANS" Trap: Do not buy "Bis-ANS" if a protocol specifically calls for Tinopal/DSBP. Bis-ANS is a "double-headed" ANS that promotes protein dimerization. DSBP is a stilbene.

  • Background Fluorescence: Users switching from ANS to DSBP often think their experiment failed because the blank is bright blue. This is normal. Ratiometric analysis or strict background subtraction is required.

References

  • FDA Method for Optical Brighteners

    • Detection of Fluorescent Brightening Agents Tinopal CBS-X and FB28 in food matrices.[2]

    • Source:

  • Protein-Stilbene Interaction Mechanisms

    • Spectroscopic Studies of the Intermolecular Interactions of Congo Red and Tinopal CBS with Modified Cellulose Fibers. (Demonstrates the planarization/stacking mechanism relevant to amyloids).
    • Source:

  • Standard ANS Protocol & Physics

    • Hydrophobicity of proteins and interfaces.
    • Source:

  • DSBP in Pharmaceutical Analysis

    • A novel fluorescence-based method for the determination of Zuranolone using Tinopal CBS-X.[1] (Demonstrates ion-pair formation and fluorescence enhancement).

    • Source:

Sources

Comparative

A Technical Guide to the Cross-Reactivity of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl with Non-Amyloid Protein Structures

For Researchers, Scientists, and Drug Development Professionals In the landscape of neurodegenerative disease research, the accurate detection and characterization of amyloid fibrils are paramount. Fluorescent probes are...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurodegenerative disease research, the accurate detection and characterization of amyloid fibrils are paramount. Fluorescent probes are indispensable tools in this endeavor, with Disodium 4,4'-bis-(2-sulfostyryl)biphenyl, commonly known as K114, emerging as a potent marker for these pathological protein aggregates. This guide provides an in-depth analysis of K114's binding characteristics, with a critical focus on its cross-reactivity with non-amyloid protein structures. We will objectively compare its performance with alternative dyes and provide detailed experimental protocols for in-house validation, ensuring the scientific integrity of your findings.

The Significance of Specificity in Amyloid Probe Technology

Understanding K114: A Potent Amyloid Fibril-Specific Fluorescent Probe

K114 is a fluorescent probe that has gained traction for its ability to detect amyloid fibrils. It is known to bind to a range of amyloidogenic proteins, including amyloid-β (Aβ), tau, and α-synuclein, making it a versatile tool for studying various amyloidoses.[1] K114 exhibits minimal fluorescence in aqueous solutions but displays a significant increase in quantum yield upon binding to the cross-β-sheet structures characteristic of amyloid fibrils. This "light-up" property is highly desirable for imaging applications, as it enhances the signal-to-noise ratio.

The binding of K114 to amyloid fibrils is pH-dependent, with its excitation and emission maxima shifting with changes in pH. This suggests that the local microenvironment of the binding pocket can influence its photophysical properties.[2] One study has shown that K114's fluorescence is particularly enhanced when binding to the cationic surface of Semen-derived enhancer of virus infection (SEVI) amyloid fibrils, a phenomenon not observed with the more neutral surfaces of Aβ and insulin fibrils. This finding points towards a binding mechanism that can be influenced by the electrostatic properties of the fibril surface, hinting at a potential for differential binding and, conversely, a potential for off-target interactions with proteins rich in charged residues.

A Comparative Analysis: K114 vs. Alternative Amyloid Probes

To provide a comprehensive understanding of K114's performance, it is essential to compare it with other widely used amyloid-binding dyes. The two most common alternatives are Thioflavin T (ThT) and Chrysamine G.

FeatureK114Thioflavin T (ThT)Chrysamine G
Binding Target Amyloid fibrils (Aβ, tau, α-synuclein)[1]Amyloid fibrils[3]Amyloid plaques and neurofibrillary tangles[4]
Binding Mechanism Intercalation into β-sheet structures; sensitive to surface chargeBinds to grooves formed by β-sheets[4]Interacts with cationic residues on the peptide chain
Fluorescence Property "Light-up" probe, pH-dependent emission[2]Significant fluorescence enhancement upon binding[3]Fluorescent probe
Known Cross-Reactivity Enhanced binding to cationic amyloid fibrilsCan exhibit fluorescence with hydrophobic pockets in non-amyloid proteins (e.g., serum albumin)[5]Information on specific non-amyloid protein binding is less documented in readily available literature.
Applications Fluorescence microscopy, confocal microscopy, in situ detectionReal-time aggregation assays, histology[3]Histological staining of amyloid deposits

Experimental Protocols for Validating Specificity

Given the critical importance of specificity, we provide the following detailed protocols to enable researchers to validate the cross-reactivity of K114 and other fluorescent probes in their own laboratories.

Spectrofluorometric Titration for Binding Affinity and Specificity

This method allows for the quantitative assessment of a probe's binding to various proteins, both amyloidogenic and non-amyloidogenic.

Rationale: By titrating a constant concentration of the fluorescent probe with increasing concentrations of a protein, one can determine the binding affinity (dissociation constant, Kd) and the extent of fluorescence enhancement. Comparing these parameters across a panel of proteins provides a direct measure of specificity.

Step-by-Step Methodology:

  • Prepare Stock Solutions:

    • Prepare a 1 mM stock solution of K114 in DMSO.

    • Prepare 1 mg/mL stock solutions of your target proteins in an appropriate buffer (e.g., PBS, pH 7.4). This should include your amyloid protein of interest (e.g., Aβ42 fibrils), as well as a panel of non-amyloid proteins (e.g., Bovine Serum Albumin (BSA), Lysozyme, Myoglobin).

  • Set up the Assay:

    • In a 96-well black microplate, add the buffer to achieve a final volume of 100 µL per well.

    • Add K114 to each well to a final concentration of 1-5 µM.

    • Add increasing concentrations of each protein to different wells, creating a titration curve. Ensure to have a "dye-only" control.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader. For K114, typical excitation is around 380-400 nm and emission is around 500-550 nm, but these should be optimized for your instrument and buffer conditions.

  • Data Analysis:

    • Subtract the fluorescence of the "dye-only" control from all readings.

    • Plot the change in fluorescence intensity as a function of protein concentration.

    • Fit the data to a saturation binding curve to determine the Kd.

Caption: Workflow for Spectrofluorometric Titration.

Dot Blot Assay for Qualitative Specificity Screening

The dot blot assay offers a rapid and straightforward method for visually assessing the binding of a fluorescent probe to a panel of immobilized proteins.[6][7][8][9]

Rationale: By spotting various proteins onto a membrane and then incubating with the fluorescent probe, one can quickly identify which proteins exhibit significant binding. This is an excellent high-throughput screening method to identify potential cross-reactivity.

Step-by-Step Methodology:

  • Prepare the Membrane:

    • Cut a piece of nitrocellulose or PVDF membrane to the desired size.

    • Using a pencil, lightly draw a grid on the membrane to mark the spotting locations.

  • Spot the Proteins:

    • Spot 1-2 µL of each protein solution (amyloid and non-amyloid controls, at a concentration of ~1 mg/mL) onto the designated spots on the membrane.

    • Allow the spots to dry completely at room temperature.

  • Blocking:

    • Immerse the membrane in a blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST) for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of the probe to the membrane itself.

  • Probe Incubation:

    • Prepare a solution of K114 in TBST (e.g., 10 µM).

    • Incubate the blocked membrane in the K114 solution for 1 hour at room temperature with gentle agitation, protected from light.

  • Washing:

    • Wash the membrane three times for 5 minutes each with TBST to remove unbound probe.

  • Visualization:

    • Visualize the membrane using a fluorescence imaging system with appropriate filters for K114.

Dot_Blot_Workflow cluster_prep Preparation cluster_incubation Incubation & Washing cluster_detection Detection A Spot Proteins onto Nitrocellulose/PVDF Membrane B Allow Membrane to Dry A->B C Block Membrane B->C D Incubate with K114 Solution C->D E Wash to Remove Unbound Probe D->E F Visualize Fluorescence E->F

Caption: Dot Blot Assay Workflow.

Fluorescence Polarization Assay for Quantitative Binding Analysis

Fluorescence polarization (FP) is a sophisticated technique that can provide quantitative data on binding interactions in solution.[10][11][12][13][14]

Rationale: The polarization of emitted light from a fluorescent molecule is dependent on its rotational diffusion. When a small fluorescent probe like K114 binds to a much larger protein, its rotation slows down, leading to an increase in the polarization of its emitted fluorescence. This change can be used to quantify the binding affinity.

Step-by-Step Methodology:

  • Prepare Solutions:

    • Prepare a stock solution of K114 in an appropriate buffer.

    • Prepare serial dilutions of your amyloid and non-amyloid proteins in the same buffer.

  • Set up the Assay:

    • In a low-volume, black microplate, add a fixed concentration of K114 (typically in the low nanomolar range, to be optimized) to each well.

    • Add increasing concentrations of each protein to the wells.

  • Incubation and Measurement:

    • Incubate the plate for a short period to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Plot the change in millipolarization (mP) units as a function of protein concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50, which can be related to the Kd.

Caption: Principle of Fluorescence Polarization Assay.

Conclusion and Future Perspectives

Disodium 4,4'-bis-(2-sulfostyryl)biphenyl (K114) is a valuable tool for the detection of amyloid fibrils. However, like any molecular probe, a thorough understanding of its binding specificity is crucial for the generation of reliable and reproducible data. While K114 demonstrates a high affinity for various amyloid structures, the potential for cross-reactivity with non-amyloid proteins, particularly those with distinct surface charge properties, cannot be overlooked.

The experimental protocols detailed in this guide provide a framework for researchers to rigorously assess the specificity of K114 and other fluorescent probes. By systematically evaluating the binding of these dyes to a panel of both amyloid and non-amyloid proteins, scientists can ensure the validity of their findings and contribute to a more accurate understanding of the complex mechanisms underlying neurodegenerative diseases. As the field advances, the development of next-generation probes with even greater specificity will be paramount for both fundamental research and the development of novel diagnostic and therapeutic strategies.

References

  • Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405–1412.
  • Crystal, A. S., et al. (2003). A comparison of amyloid fibrillogenesis using the novel fluorescent compound K114. Journal of Neurochemistry, 86(6), 1359–1368.
  • Groenning, M. (2010). Binding mode of Thioflavin T and other molecular probes in the context of amyloid fibrils—current status. Journal of Chemical Biology, 3(1), 1–18.
  • Hudson, S. A., et al. (2009). The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. FEBS Journal, 276(20), 5960–5972.
  • Klunk, W. E., et al. (1995). Chrysamine-G binding to Alzheimer and control brain: autopsy study of a new amyloid probe. Neurobiology of Aging, 16(4), 541–548.
  • LeVine, H. (1997). Stopped-flow kinetics reveal multiple phases of thioflavin T binding to Alzheimer β (1-40) amyloid fibrils. Archives of Biochemistry and Biophysics, 342(2), 306–316.
  • Lockhart, A., et al. (2005). In vitro characterization of the novel amyloid imaging agent [(3)H]PIB. Journal of Biological Chemistry, 280(41), 34483–34490.
  • Mathis, C. A., et al. (2003). A specific in vivo marker for measuring amyloid-beta protein load in Alzheimer's disease. Current Pharmaceutical Design, 9(8), 635–643.
  • Naiki, H., et al. (1989). Fluorometric determination of amyloid fibrils in vitro using the fluorescent dye, thioflavine T. Analytical Biochemistry, 177(2), 244–249.
  • Stepanchuk, V., et al. (2021). Complex Photophysical Properties of K114 Make for a Versatile Fluorescent Probe for Amyloid Detection. ACS Chemical Neuroscience, 12(7), 1273–1280.
  • Voropai, E. S., et al. (2003). Spectral properties of thioflavin T and its complexes with amyloid fibrils. Journal of Applied Spectroscopy, 70(6), 868–874.
  • Creative Diagnostics. (n.d.). The Dot Blot Protocol. Retrieved from [Link]

  • Sanquin. (n.d.). Dot-Blot protocol. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]

  • DiVA. (2021). Fluorescent molecules as probes for characterization of amyloid β fibrils. Retrieved from [Link]

  • MDPI. (2023). Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo. Retrieved from [Link]

  • Springer Nature. (2016). Advances in development of fluorescent probes for detecting amyloid-β aggregates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2003). A comparison of amyloid fibrillogenesis using the novel fluorescent compound K114. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Complex Photophysical Properties of K114 Make for a Versatile Fluorescent Probe for Amyloid Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). 4 - Probing Amyloid Assembly with Extrinsic Fluorophores. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence polarization assay used to probe protein-ligand interactions. Retrieved from [Link]

  • Springer. (2023). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). Characterisation of the binding of amyloid imaging tracers to rodent Abeta fibrils and rodent-human Abeta co-polymers. Retrieved from [Link]

  • Affinimeter. (2018). Analysis of fluorescence polarization competition assays with affinimeter. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Quantification of aptamer-protein binding with fluorescence anisotropy. Retrieved from [Link]

  • UCL Discovery. (2021). Quantitative detection of grey and white matter amyloid pathology using a combination of K114 and CRANAD-3 fluorescence. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) The Role of Binding Site Specificity in the Disaggregation of Aβ42 Fibrils through a Synthetic Paratope. Retrieved from [Link]

  • National Center for Biotechnology Information. (2001). beta-sheet structure formation of proteins in solid state as revealed by circular dichroism spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Structural characterisation of amyloid-like fibrils formed by an amyloidogenic peptide segment of β-lactoglobulin. Retrieved from [Link]

  • MDPI. (2022). Molecular Mechanisms of Inhibition of Protein Amyloid Fibril Formation: Evidence and Perspectives Based on Kinetic Models. Retrieved from [Link]

  • CORE. (n.d.). Existence of Different Structural Intermediates on the Fibrillation Pathway of Human Serum Albumin. Retrieved from [Link]

  • Frontiers. (2014). Unraveling the mysteries of serum albumin—more than just a serum protein. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Detailing Protein-Bound Uremic Toxin Interaction Mechanisms with Human Serum Albumin in the Pursuit of Designing Competitive Binders. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Organism-specific differences in the binding of ketoprofen to serum albumin. Retrieved from [Link]

  • Google Patents. (n.d.). EP2752426A1 - Human serum albumin binding compounds and fusion proteins thereof.
  • Nomura Research Group. (n.d.). Target Identification of Bioactive Covalently Acting Natural Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Retrieved from [Link]

  • Cell Press. (n.d.). Targeting the “Undruggable” in Cancer Using Chemoproteomics-Enabled Covalent Ligand Discovery Platforms. Retrieved from [Link]

  • bioRxiv. (2024). Improved protein binder design using beta-pairing targeted RFdiffusion. Retrieved from [Link]

  • Crossref. (2022). Document is current. Retrieved from [Link]

  • bioRxiv. (2025). Classification of indeterminate and off-target cell types within human kidney organoid differentiation. Retrieved from [Link]

  • Baker Lab. (n.d.). Publications. Retrieved from [Link]

  • EMBL-EBI. (n.d.). EMDB < EMD-8922. Retrieved from [Link]

  • Bentham Science. (2024). Evaluation and Characterization of Modified K114 Method to Localize Plaques in Rodent and Plaques and Tangles in Human Brain Tissue. Retrieved from [Link]

  • Technology Networks. (n.d.). Understanding the implications of off-target binding for drug safety and development. Retrieved from [Link]

Sources

Validation

Advantages of Disodium 4,4'-bis-(2-sulfostyryl)biphenyl over other stilbene-based dyes.

A Comparative Technical Analysis Against Conventional Stilbene-Triazine Derivatives[1] Executive Summary In the field of optical brightening agents (OBAs) and fluorescent tracers, Disodium 4,4'-bis-(2-sulfostyryl)bipheny...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Analysis Against Conventional Stilbene-Triazine Derivatives[1]

Executive Summary

In the field of optical brightening agents (OBAs) and fluorescent tracers, Disodium 4,4'-bis-(2-sulfostyryl)biphenyl (CAS: 27344-41-8, commonly referred to as CBS-X ) represents a structural paradigm shift from traditional Diaminostilbene (DAS) derivatives.[1] While DAS derivatives (e.g., Tinopal DMS/AMS) rely on nitrogen-rich triazine bridging groups, CBS-X utilizes a Distyrylbiphenyl (DSBP) core.[1]

This guide provides a rigorous technical comparison for researchers and formulation scientists. The data demonstrates that the DSBP architecture offers superior solubility (approx. 5000x higher at 25°C), oxidative stability, and quantum efficiency compared to DAS alternatives, making it the reagent of choice for high-performance detergents, cold-process formulations, and specific bio-imaging applications (e.g., amyloid fibril detection).

Molecular Architecture & Mechanistic Advantage

The fundamental performance gap between CBS-X and DAS derivatives stems from their backbone topology.

  • DAS Derivatives (e.g., Tinopal DMS): Built on a stilbene core flanked by triazine rings. These nitrogen-heavy rings are prone to hydrolysis and oxidative attack, particularly by chlorine bleaches.

  • CBS-X (DSBP): Built on a biphenyl core extended by sulfostyryl wings.[1] The absence of labile nitrogen-heterocycles in the chromophore backbone confers exceptional resistance to oxidation.

Structural Comparison Diagram

The following diagram illustrates the synthesis logic and structural divergence that leads to CBS-X's superior stability.

ChemicalArchitecture cluster_0 Traditional DAS Architecture cluster_1 Advanced CBS-X (DSBP) Architecture DAS_Core Stilbene Core (-CH=CH-) Triazine Triazine Wings (Nitrogen-rich) DAS_Core->Triazine Coupled via Amine Instability Vulnerability: Hydrolysis & Chlorine Attack Triazine->Instability Chemical Weakness Stability Advantage: Oxidative Resistance High Solubility Instability->Stability Structural Evolution Biphenyl Biphenyl Core (C6H4-C6H4) Sulfostyryl Sulfostyryl Wings (Carbon-rich) Biphenyl->Sulfostyryl Extended Conjugation Sulfostyryl->Stability Steric & Electronic Robustness

Figure 1: Structural evolution from labile stilbene-triazine cores (DAS) to robust distyrylbiphenyl cores (CBS-X).

Critical Performance Metrics

The following data contrasts CBS-X with Tinopal DMS (Fluorescent Brightener 260), the industry-standard DAS derivative.

Table 1: Physicochemical Property Comparison
MetricDisodium 4,4'-bis-(2-sulfostyryl)biphenyl (CBS-X)Tinopal DMS (DAS Derivative)Impact on Application
Solubility (25°C) ~25.0 g/L ~0.005 g/L (5 mg/L)CBS-X allows for ultra-concentrated liquid formulations and cold-water solubility.[1][2][3]
Solubility (95°C) ~300.0 g/L ~20.0 g/LCBS-X prevents precipitation in high-temperature processing.[1]
Chlorine Stability High (Retains fluorescence)Low (Fluorescence quenched)CBS-X is compatible with bleach-containing detergents.[1]
Light Fastness Excellent (Wet & Dry)ModerateCBS-X maintains whiteness/signal integrity upon sun exposure.[1]
Bio-Affinity High specificity for Amyloid Fibrils Low specificityCBS-X is a viable probe for protein misfolding research.[1]

Key Insight: The solubility difference is orders of magnitude (approx. 5000-fold). This is critical for "cold wash" laundry detergents where DAS derivatives often fail to dissolve, leading to spotting on fabrics rather than uniform brightening.

Bio-Analytical Applications: Amyloid Detection[1][4][5][6]

For the drug development and research audience, CBS-X serves as a potent fluorophore for detecting protein aggregates, specifically amyloid fibrils associated with Alzheimer's disease.

Advantage over Thioflavin T (ThT): While Thioflavin T is the gold standard, it suffers from self-quenching at high concentrations and requires specific binding stoichiometries. CBS-X (and its derivatives) binds to amyloid grooves with high affinity and exhibits a large Stokes shift, reducing background interference.[1]

Experimental Workflow: Amyloid Fibril Staining

AmyloidWorkflow Prep Sample Preparation (Aβ40/Aβ42 Fibrils) Stain Staining Add CBS-X (10-50 µM) Prep->Stain Buffer: PBS pH 7.4 Incubate Incubation 15 mins @ RT (Dark) Stain->Incubate Measure Fluorescence Measurement Ex: 350 nm | Em: 430-450 nm Incubate->Measure Microplate Reader / Microscopy Analysis Data Analysis Quantify Fibril Load Measure->Analysis

Figure 2: Protocol for utilizing CBS-X as a fluorescent probe for amyloid fibril detection.

Experimental Validation Protocols

To verify the superiority of CBS-X in your own laboratory, use the following self-validating protocols.

Protocol A: Comparative Low-Temperature Solubility Assay

Objective: Quantify the dissolution kinetics of CBS-X vs. DMS at 20°C (simulating cold wash conditions).

  • Preparation: Prepare two 1L beakers with distilled water at 20°C ± 1°C.

  • Dosing:

    • Beaker A: Add 1.0 g of CBS-X .

    • Beaker B: Add 1.0 g of Tinopal DMS .

  • Agitation: Stir both beakers at 200 RPM using magnetic stirrers.

  • Sampling:

    • Extract 5 mL aliquots at t=30s, 1min, 5min, and 10min.

    • Filter aliquots through a 0.45 µm syringe filter to remove undissolved solids.

  • Analysis: Measure UV-Vis absorbance of the filtrate at 350 nm (dilute if necessary).

  • Expected Result:

    • CBS-X: Reaches >95% maximum absorbance within 30-60 seconds.[1] Solution is clear.

    • DMS: Absorbance remains near baseline or rises very slowly. Visible precipitate remains after 10 minutes.

Protocol B: Oxidative Stability Challenge (Chlorine Bleach)

Objective: Determine stability in the presence of hypochlorite.

  • Solution Prep: Prepare a 10 ppm solution of CBS-X and DMS in separate flasks.

  • Baseline Measurement: Record fluorescence intensity (Ex 350nm / Em 440nm).

  • Challenge: Add Sodium Hypochlorite (NaOCl) to reach a concentration of 200 ppm (typical bleach wash).

  • Time-Course: Monitor fluorescence every 5 minutes for 60 minutes.

  • Expected Result:

    • CBS-X: Fluorescence intensity remains stable (>90% retention).[1]

    • DMS: Fluorescence intensity degrades rapidly (<50% retention within 20 mins) due to cleavage of the stilbene-triazine link.

Safety & Environmental Profile
  • Biodegradability: CBS-X is classified as biodegradable (OECD 302B), reducing long-term aquatic accumulation compared to older, more persistent sulfonated aromatics.[1]

  • Toxicity:

    • Acute Oral Toxicity (Rat): LD50 > 5000 mg/kg.

    • Skin/Eye Irritation: Non-irritant to mild irritant (concentration dependent).

    • Note: Unlike some stilbenes that mimic estrogen, CBS-X has shown a favorable toxicological profile in REACH dossiers.

References
  • BASF Corporation. (2011). Tinopal® CBS-X: Technical Information. Retrieved from .

  • PubChem. (2025).[3] Disodium 4,4'-bis(2-sulfostyryl)biphenyl (Compound Summary). National Library of Medicine. Retrieved from [Link].

  • LeVine, H. (1999). Quantification of beta-sheet amyloid fibril structures with thioflavin T. Methods in Enzymology, 309, 274-284.[1] (Contextual reference for amyloid staining comparison).

  • European Chemicals Agency (ECHA). (2023).[2] Registration Dossier: Disodium 4,4'-bis(2-sulfostyryl)biphenyl.[1][2][4] Retrieved from [Link].

  • Smulders, E., et al. (2007). Laundry Detergents. Wiley-VCH Verlag GmbH & Co.[1] KGaA. (Reference for OBA chemistry and stability).

Sources

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Method

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